molecular formula C13H20N2 B1499846 (R)-1-benzyl-3-ethylpiperazine CAS No. 347195-55-5

(R)-1-benzyl-3-ethylpiperazine

Cat. No.: B1499846
CAS No.: 347195-55-5
M. Wt: 204.31 g/mol
InChI Key: CTPKPBTULPZITK-CYBMUJFWSA-N
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Description

(R)-1-Benzyl-3-ethylpiperazine (CAS 347195-55-5) is a chiral piperazine derivative of significant interest in medicinal chemistry as a key synthetic intermediate. Piperazine rings are privileged structures in drug discovery, frequently employed to optimize the pharmacokinetic properties of lead compounds and as scaffolds to position pharmacophoric groups for effective interaction with biological targets . The specific stereochemistry of the (R)-enantiomer makes this compound a valuable chiral building block for developing novel bioactive molecules with defined stereochemical requirements. Researchers utilize this and similar arylpiperazine derivatives in the exploration of new therapeutic agents, with recent scientific literature highlighting the potential of related compounds as androgen receptor antagonists for the treatment of castration-resistant prostate cancer . The compound's structure, featuring a benzyl group and an ethyl substituent on the chiral carbon of the piperazine ring, provides a versatile platform for further chemical elaboration. This compound is intended for research and development applications only in a laboratory setting. This product is strictly for research use and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-benzyl-3-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPKPBTULPZITK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669941
Record name (3R)-1-Benzyl-3-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347195-55-5
Record name (3R)-1-Benzyl-3-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-1-benzyl-3-ethylpiperazine CAS number 347195-55-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-1-benzyl-3-ethylpiperazine

This guide provides a comprehensive technical overview of this compound (CAS Number: 347195-55-5), a chiral N-benzylated piperazine derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights into its synthesis, characterization, potential applications, and safe handling.

Introduction: The Significance of Chiral Piperazines

The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1] Its unique physicochemical properties, including its basicity and ability to form hydrogen bonds, allow it to interact favorably with a wide range of biological targets.[2] The introduction of chirality, as seen in this compound, adds a critical layer of complexity and specificity. The stereochemistry at the C3 position can profoundly influence a molecule's pharmacological and toxicological profile, making enantiomerically pure compounds highly sought after in drug discovery.[3]

This compound, with its benzyl-protected nitrogen and a chiral center defined by an ethyl group, represents a valuable building block for creating diverse chemical libraries. Such compounds are instrumental in ligand optimization, conformational analysis, and the synthesis of novel therapeutic agents.[4] The benzyl group serves as a versatile protecting group that can be readily removed by hydrogenolysis, enabling further derivatization at the N1 position.[5]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 347195-55-5[4]
Molecular Formula C₁₃H₂₀N₂[6]
Molecular Weight 204.31 g/mol [6]
Appearance Solid (predicted)[7]
Purity (typical) ≥97%[6]
Storage Temperature Room Temperature, Inert Atmosphere[6]
IUPAC Name (3R)-1-benzyl-3-ethylpiperazineInferred from (S)-enantiomer

Synthesis of this compound: A Plausible Approach

Conceptual Synthesis Workflow

G A (R)-2-Aminobutanoic Acid B Step 1: N-Protection (Boc) A->B C (R)-2-(tert-butoxycarbonylamino)butanoic acid B->C D Step 2: Reduction to Amino Alcohol C->D E (R)-tert-butyl (1-hydroxybutan-2-yl)carbamate D->E F Step 3: Activation of Hydroxyl (e.g., Mesylation) E->F G (R)-2-(tert-butoxycarbonylamino)butyl methanesulfonate F->G H Step 4: N-Alkylation with N-benzylaminoethanol G->H I Protected Diamine Intermediate H->I J Step 5: Deprotection and Cyclization I->J K This compound J->K

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: N-Protection of (R)-2-Aminobutanoic Acid

  • Dissolve (R)-2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-2-(tert-butoxycarbonylamino)butanoic acid.

Causality: The Boc protecting group is chosen for its stability under a range of reaction conditions and its ease of removal under acidic conditions, which is compatible with the final cyclization step.

Step 2: Reduction to the Amino Alcohol

  • Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain (R)-tert-butyl (1-hydroxybutan-2-yl)carbamate.

Causality: Borane is a powerful reducing agent for carboxylic acids that does not affect the Boc group. The use of anhydrous conditions is critical to prevent quenching of the reagent.

Step 3: Activation of the Hydroxyl Group

  • Dissolve the amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 2-3 hours.

  • Monitor by TLC.

  • Wash the reaction mixture with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude mesylate, (R)-2-(tert-butoxycarbonylamino)butyl methanesulfonate, which is typically used in the next step without further purification.

Causality: Conversion of the hydroxyl group to a good leaving group (mesylate) is essential for the subsequent nucleophilic substitution reaction.

Step 4 & 5: N-Alkylation, Deprotection, and Cyclization

  • In a sealed vessel, combine the crude mesylate (1.0 eq), N-benzylaminoethanol (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in a polar aprotic solvent like acetonitrile.

  • Heat the reaction mixture to 80-90 °C for 12-24 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • Dissolve the crude intermediate in DCM and treat with an excess of trifluoroacetic acid (TFA) to remove the Boc group.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture, and then basify with a strong base (e.g., K₂CO₃ or NaOH) to induce cyclization.

  • Extract the final product, this compound, with DCM.

  • Purify by column chromatography to yield the desired product.

Causality: This two-step, one-pot sequence is an efficient way to construct the piperazine ring. The final basic workup facilitates the intramolecular cyclization to form the heterocycle.

Analytical Characterization: A Validating System

Comprehensive analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. For chiral piperazines, chiral solvating agents can be used to distinguish between enantiomers.[8][9]

  • ¹H NMR (in CDCl₃): Expected signals would include aromatic protons from the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and a complex set of aliphatic signals for the piperazine ring protons and the ethyl group. The chiral center at C3 will induce diastereotopicity in the neighboring methylene protons, leading to more complex splitting patterns.

  • ¹³C NMR (in CDCl₃): Aromatic carbons, the benzylic carbon, and distinct signals for the piperazine ring and ethyl group carbons are expected.

  • Chiral NMR: Using a chiral solvating agent like (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid can induce separate signals for the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (ee).[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[6][10]

  • Electrospray Ionization (ESI-MS): This would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 205.3.

  • Electron Ionization (EI-MS): The fragmentation pattern is expected to be characteristic of N-benzylpiperazines. A major fragment would be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.[10][11] Other fragments would arise from the cleavage of the piperazine ring.[12]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[13]

Recommended Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) is a good starting point.[4][13]

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical starting condition would be Hexane:Isopropanol:DEA (90:10:0.1 v/v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the benzyl chromophore).

  • Column Temperature: 35 °C.

Self-Validation: The method's robustness should be confirmed by systematically varying parameters like flow rate and column temperature to ensure the separation remains consistent.[4] The resolution between the (R) and (S) enantiomer peaks should be greater than 1.5 for baseline separation.

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis A Dissolve sample in mobile phase B Inject Sample A->B C Chiral Column (e.g., Chiralpak IC) B->C D UV Detector (254 nm) C->D E Chromatogram D->E F Peak Integration E->F G Calculate Enantiomeric Excess (ee%) F->G

Caption: Workflow for chiral HPLC analysis.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not documented, its structural motifs suggest several promising avenues for research.

  • Central Nervous System (CNS) Agents: N-benzylpiperazine (BZP) and its derivatives are known to have stimulant effects, primarily by modulating dopamine and serotonin pathways.[14][15] The chirality and the ethyl group in the target molecule could fine-tune its interaction with monoamine transporters and receptors, potentially leading to novel antidepressants, anxiolytics, or treatments for other neurological disorders.

  • Sigma-1 Receptor (σ₁R) Ligands: Benzylpiperazine derivatives have been developed as high-affinity ligands for the σ₁R, which is a promising target for treating chronic pain and neurodegenerative diseases.[16] this compound could serve as a scaffold for developing selective σ₁R antagonists with therapeutic potential.[16]

  • Anticancer and Antimicrobial Agents: The piperazine ring is a key component in various anticancer and antimicrobial drugs.[1][17] The specific stereochemistry of this compound could lead to enhanced potency and selectivity against cancer cell lines or microbial targets.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of the parent compound, N-benzylpiperazine, and general principles of chemical safety, the following precautions should be taken:

  • General Hazards: Assumed to be harmful if swallowed, and an irritant to the eyes, respiratory system, and skin.[14] The base form of BZP is corrosive and can cause burns.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere.[6]

Conclusion

This compound is a chiral building block with significant potential in medicinal chemistry and drug discovery. While specific data on this compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from structurally related compounds. The proposed protocols and analytical methods offer a self-validating system for researchers to produce and verify this valuable molecule, paving the way for its exploration in the development of novel therapeutics.

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  • Google Patents. Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
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An In-Depth Technical Guide to (R)-1-benzyl-3-ethylpiperazine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it an invaluable component in drug design for optimizing pharmacokinetic and pharmacodynamic profiles.[2] This guide focuses on a specific chiral derivative, (R)-1-benzyl-3-ethylpiperazine, providing a comprehensive overview of its fundamental properties, stereoselective synthesis, analytical characterization, and potential applications in drug discovery and development. The chirality at the C-3 position introduces a critical stereochemical element, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[3]

Core Molecular Attributes

A precise understanding of the fundamental molecular characteristics of this compound is essential for any research or development endeavor. These core attributes are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₀N₂[4]
Molecular Weight 204.32 g/mol [4]
CAS Number 347195-55-5[4]
Appearance Expected to be a solid or oilGeneral knowledge
Chirality (R)-enantiomerSpecified

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure C-3 substituted piperazines is a key challenge in medicinal chemistry. A robust and scalable asymmetric synthesis is crucial for accessing the desired stereoisomer for pharmacological evaluation. While a single, direct protocol for this compound is not extensively documented, a logical and scientifically sound synthetic strategy can be devised based on established methodologies for chiral piperazine synthesis. The proposed pathway involves two main stages: the asymmetric synthesis of the chiral intermediate (R)-3-ethylpiperazine, followed by N-benzylation.

Part 1: Asymmetric Synthesis of (R)-3-ethylpiperazine Intermediate

One effective approach to establishing the chiral center at the C-3 position is to start from a chiral precursor, such as an amino acid. This method ensures high enantiomeric purity of the final product.

Asymmetric Synthesis of (R)-3-ethylpiperazine cluster_0 Synthesis of Chiral Intermediate Chiral Amino Acid Chiral Amino Acid (e.g., (R)-2-aminobutanoic acid derivative) Intermediate_A Multi-step conversion Chiral Amino Acid->Intermediate_A [Ref. 2, 24] R_3_ethylpiperazine (R)-3-ethylpiperazine Intermediate_A->R_3_ethylpiperazine Cyclization & Deprotection

Caption: Synthetic approach to the chiral intermediate.

Experimental Protocol: Asymmetric Synthesis of (R)-3-ethylpiperazine (Conceptual)

This protocol is a conceptual outline based on established methods for the synthesis of chiral piperazines from amino acids.[5][6] Optimization of each step would be required.

  • Starting Material Protection: Begin with a suitable chiral amino acid precursor, such as an (R)-2-aminobutanoic acid derivative. Protect the amino and carboxylic acid functional groups using appropriate protecting groups (e.g., Boc for the amine and conversion to an ester for the carboxylic acid).

  • Chain Elongation and Functionalization: Through a series of well-established organic transformations (e.g., reduction, activation of the hydroxyl group, and nucleophilic substitution with a protected amino group), construct the necessary carbon and nitrogen backbone for the piperazine ring.

  • Cyclization: Induce intramolecular cyclization to form the piperazine ring. This is often achieved by deprotection of one of the amino groups followed by its nucleophilic attack on an electrophilic carbon center within the same molecule.

  • Deprotection: Remove the remaining protecting groups to yield the desired (R)-3-ethylpiperazine intermediate. Purification by column chromatography or crystallization is typically required.

Part 2: N-Benzylation of (R)-3-ethylpiperazine

With the chiral intermediate in hand, the final step is the selective benzylation of the secondary amine at the N-1 position.

N-Benzylation cluster_1 Final Product Synthesis R_3_ethylpiperazine (R)-3-ethylpiperazine Final_Product This compound R_3_ethylpiperazine->Final_Product Base, Solvent [Ref. 8] Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) Benzyl_Halide->Final_Product

Caption: N-Benzylation to yield the final product.

Experimental Protocol: N-Benzylation of (R)-3-ethylpiperazine

This protocol is adapted from general procedures for the N-alkylation of piperazines.[7]

  • Reaction Setup: In a round-bottom flask, dissolve (R)-3-ethylpiperazine in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.

  • Addition of Benzylating Agent: Slowly add a stoichiometric equivalent of benzyl bromide or benzyl chloride to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed to completion.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and a series of multiplets for the piperazine ring and ethyl group protons.[8] The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperazine ring and the ethyl group.[9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[10]

Experimental Protocol: Chiral HPLC Analysis (Conceptual)

This protocol provides a starting point for developing a chiral HPLC method.[11]

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose, is often effective for the separation of piperazine enantiomers.[10]

  • Mobile Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier, such as diethylamine (DEA), can improve peak shape and resolution.

  • Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm) is suitable.

  • Method Development: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Characterization_Workflow Synthesis Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Chiral_HPLC Chiral HPLC Synthesis->Chiral_HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment MS->Purity_Assessment Enantiomeric_Purity Enantiomeric Purity (% ee) Chiral_HPLC->Enantiomeric_Purity

Caption: A typical analytical workflow for characterization.

Potential Pharmacological Significance and Applications

Benzylpiperazine (BZP) and its derivatives are known to possess stimulant and psychoactive properties, primarily through their action on dopaminergic and serotonergic systems.[12] The introduction of a chiral center, as in this compound, opens up the possibility of stereoselective interactions with biological targets such as G-protein coupled receptors (GPCRs) and transporters.

The specific pharmacological profile of the (R)-enantiomer has not been extensively reported in the public domain. However, based on the broader class of chiral 1-benzyl-3-alkylpiperazines, potential areas of investigation include:

  • Central Nervous System (CNS) Disorders: The modulation of dopamine and serotonin pathways suggests potential applications in conditions such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The stereochemistry at the C-3 position could significantly influence the affinity and selectivity for different receptor subtypes, potentially leading to a more favorable therapeutic profile with reduced side effects.

  • Receptor Subtype Selectivity: The ethyl group at the chiral center can influence the binding orientation of the molecule within a receptor pocket. This could be exploited to achieve selectivity for specific dopamine (D₁, D₂, D₃, etc.) or serotonin (5-HT₁A, 5-HT₂A, etc.) receptor subtypes, which is a key goal in modern drug design.

  • Drug Discovery Scaffold: this compound can serve as a valuable chiral building block for the synthesis of more complex molecules. The secondary amine at the N-4 position provides a handle for further functionalization, allowing for the creation of libraries of compounds for high-throughput screening.

Conclusion

This compound is a chiral molecule with significant potential in the field of drug discovery. This guide has provided a comprehensive technical overview, including its fundamental properties, a plausible and detailed stereoselective synthetic route, and a robust analytical characterization workflow. While specific pharmacological data for this enantiomer remains limited, the established activities of related benzylpiperazine derivatives, coupled with the critical role of stereochemistry in drug action, underscore the importance of further investigation into its biological properties. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists working to unlock the therapeutic potential of this and other chiral piperazine derivatives.

References

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. 2023. Available from: [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. 2020. Available from: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2022. Available from: [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. 2013. Available from: [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Frontiers in Chemistry. 2023. Available from: [Link]

  • 1-benzylpiperazine. Organic Syntheses. Available from: [Link]

  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Magnetic Resonance in Chemistry. 2007. Available from: [Link]

  • A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. ResearchGate. 2008. Available from: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. 1995. Available from: [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. 2023. Available from: [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. 2014. Available from: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. 2022. Available from: [Link]

  • This compound. Lead Sciences. Available from: [Link]

  • N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.
  • Chiral drugs. LabMed Discovery. 2023. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2003. Available from: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. 2022. Available from: [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. 2021. Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. 2021. Available from: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. 2019. Available from: [Link]

  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. 2018. Available from: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. 2021. Available from: [Link]

  • Chiral Drugs. An Overview. International Journal of Biomedical Science. 2008. Available from: [Link]

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A Technical Guide to the InChIKey for (R)-1-benzyl-3-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The IUPAC International Chemical Identifier (InChI) and its condensed, searchable counterpart, the InChIKey, represent a cornerstone of modern cheminformatics, providing a canonical, non-proprietary method for describing chemical substances.[1][2][3] This guide offers an in-depth deconstruction of the Standard InChIKey for a specific chiral molecule, (R)-1-benzyl-3-ethylpiperazine. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the multi-layered structure of the InChI string, explains the algorithmic process of its generation, and details the subsequent hashing protocol that yields the immutable InChIKey.[1][4][5] By understanding the causality behind this powerful identification system, from atomic connectivity to the precise definition of stereochemistry, organizations can ensure the integrity, interoperability, and accuracy of their chemical data, which is paramount for successful research, patentability, and regulatory submission.[6][7]

Introduction: The Imperative for an Unambiguous Molecular Identifier

This compound is a substituted piperazine derivative. As with any chiral molecule in the landscape of drug discovery and development, its specific three-dimensional arrangement is not a trivial detail—it is fundamental to its biological activity, efficacy, and safety profile. The distinction between the (R) and (S) enantiomers can mean the difference between a therapeutic agent and an inert or even harmful substance.

In an environment saturated with diverse chemical drawing styles, proprietary file formats, and trivial or historical naming conventions, the potential for ambiguity is immense. The InChI system was developed by IUPAC and NIST to resolve this challenge, providing a universal, open-source, and algorithmically generated identifier derived directly from the molecular structure.[1][2] This ensures that a single, well-defined compound has one and only one identifier, regardless of how it was drawn or named.[8] For a global enterprise engaged in drug development, the InChIKey serves as a digital "fingerprint" for procurement, inventory management, database searching, and regulatory documentation, thereby eliminating costly errors and ensuring data integrity.[6][9]

The InChI and InChIKey System: A Primer

The generation of an InChI is a three-step algorithmic process: Normalization , Canonicalization , and Serialization .[1][6]

  • Normalization: The input chemical structure is stripped of redundant information, and its structural features are separated into distinct layers.

  • Canonicalization: A unique, invariant numbering scheme is applied to the atoms based on their connectivity and environment.

  • Serialization: The canonical information is translated into a string of ASCII characters, forming the layered InChI identifier.

The full InChI string, while human-readable with practice, can be lengthy and is not ideal for web searching or simple database indexing.[1] To address this, the InChIKey was developed. It is a 27-character, fixed-length signature derived from the InChI string via a truncated SHA-256 hashing algorithm.[4][5] This key is designed for easy indexing and rapid, exact-match searching across global databases.[4][5][9]

Deconstruction of the InChIKey for this compound

The authoritative Standard InChIKey for the enantiomer, (3S)-1-benzyl-3-ethylpiperazine, is CTPKPBTULPZITK-ZDUSSCGKSA-N . Through an understanding of the InChI specification, we can determine the corresponding identifier for the (R) enantiomer.

Standard InChI String: InChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m1/s1

Standard InChIKey: CTPKPBTULPZITK-GSVOUGTGSA-N

Let's dissect each component of these identifiers.

The InChI String Layers

The InChI string is a series of layers, each prefixed with / and a letter indicating the type of information it contains.

  • InChI=1S/: This is the prefix for a Standard InChI, version 1. The 'S' denotes that it is a standard, generated with fixed options for stereochemistry and tautomerism to ensure interoperability.[1][4]

  • C13H20N2/: The Molecular Formula Layer . This is the most basic layer, representing the elemental composition of the molecule.

  • c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/: The Connectivity Layer . This layer describes how the non-hydrogen atoms are connected. The numbers represent the canonical atom labels assigned by the algorithm, not standard IUPAC nomenclature numbering.

  • h3-7,13-14H,2,8-11H2,1H3/: The Hydrogen Layer . This layer specifies the locations of all hydrogen atoms.

  • t13-/: The Stereo Layer (Tetrahedral) . This indicates that atom with canonical label 13 is a tetrahedral stereocenter. The hyphen (-) signifies its specific chirality.

  • m1/: The Stereo Layer (Mobile H Inversion) . The m flag indicates the overall stereochemical configuration. For a single stereocenter, m0 and m1 typically represent the two opposite enantiomers.

  • s1: The Stereo Layer (Stereo Type) . s1 denotes that the molecule has absolute stereochemistry.

The InChIKey Structure

The InChIKey is a 27-character string divided into three blocks, separated by hyphens.

BlockValueMeaning
Block 1 CTPKPBTULPZITKA 14-character hash of the core molecular skeleton (formula, connectivity, and hydrogen layers). This block is identical for all stereoisomers.
Block 2 GSVOUGTGSAAn 8-character hash of the remaining layers, primarily stereochemistry and isotopes. The first letter (G) encodes the specific stereoisomer and protonation state.
Flag SIndicates a Standard InChIKey.
Protonation AIndicates the protonation state (A = neutral).
Version NA final character indicating the InChI version (N for version 1).

The critical insight for researchers is that all stereoisomers of 1-benzyl-3-ethylpiperazine will share the same first block (CTPKPBTULPZITK), making it possible to search for all related isomers in a database. The second block (GSVOUGTGSA) is what uniquely identifies the (R)-enantiomer.

Protocol for Generation and Validation of the InChIKey

To ensure trustworthiness and scientific integrity, any generated identifier must be part of a self-validating system. The following protocol outlines a field-proven workflow for generating and verifying the InChIKey for this compound.

Step-by-Step Methodology
  • Structure Input: Begin with a high-quality 2D or 3D structural representation of this compound. This can be in standard formats such as a MOL file, SD file, or a SMILES string (CC[C@H]1CN(CC2=CC=CC=C2)CCN1). Ensure the stereochemistry at the chiral center is explicitly and correctly defined.

  • InChI Generation: Utilize IUPAC-endorsed software to generate the Standard InChI. The official InChI Trust software is the gold standard.[6][10] Many common chemical drawing packages and cheminformatics toolkits (e.g., ChemDraw, MarvinSketch, RDKit) also have this functionality built-in.

  • InChIKey Generation: The same software will generate the Standard InChIKey from the newly created InChI string. This is an automated hashing process.[4]

  • Authoritative Validation: The final and most critical step is validation. Take the generated InChIKey (CTPKPBTULPZITK-GSVOUGTGSA-N) and search for it in major public chemical databases.

    • PubChem: A primary resource from the National Institutes of Health (NIH).

    • ChemSpider: Maintained by the Royal Society of Chemistry.

    • Commercial/Vendor Databases: Confirming the identifier against the catalog of a supplier like Sigma-Aldrich or MolPort adds a layer of practical validation.

  • Confirmation: A successful validation occurs when the database record retrieved by the InChIKey search corresponds exactly to the structure of this compound. This closes the loop and confirms the accuracy of the identifier.

Visualized Workflows and Structures

Diagrams created with Graphviz provide a clear visual representation of the logical processes and structures discussed.

G cluster_0 InChI Generation Workflow cluster_1 InChIKey Generation & Validation A 1. Chemical Structure (e.g., MOL, SMILES) B 2. InChI Generation Software (IUPAC Algorithm) A->B C Normalization B->C D Canonicalization C->D E Serialization D->E F 3. Standard InChI String E->F G 4. SHA-256 Hashing F->G H 5. Standard InChIKey G->H I 6. Database Validation (e.g., PubChem, ChemSpider) H->I J 7. Verified Molecular Identity I->J

Caption: Workflow for generating and validating a Standard InChIKey.

InChIKeyStructure key CTPKPBTULPZITK GSVOUGTGSA N desc Block 1 (Connectivity Hash) Block 2 (Stereo/Isotope Hash) Version

Caption: Structure of the Standard InChIKey for this compound.

Conclusion

The Standard InChIKey CTPKPBTULPZITK-GSVOUGTGSA-N is the unambiguous, algorithmically-derived identifier for this compound. Its structure is a testament to a layered, hierarchical approach to defining a molecule, from its basic atomic makeup to its precise stereochemical configuration. For professionals in drug discovery and development, fluency in the generation and validation of InChIKeys is not merely a technical skill but a fundamental component of maintaining data quality, ensuring reproducibility, and facilitating seamless collaboration across the global scientific community. Adopting the InChIKey as the primary identifier for chemical entities is a strategic imperative for any data-driven research organization.

References

  • Boucher, R., Heller, S., Kidd, R., McNaught, A., Pletnev, I. (2018). What on Earth is InChI?. IUPAC 100 Stories. Retrieved from [Link]

  • InChI Trust. (2011). User's Guide - InChI Trust. Retrieved from [Link]

  • Heller, S. R., McNaught, A., Pletnev, I., Stein, S., Tchekhovskoi, D. (2015). InChI, the IUPAC International Chemical Identifier.
  • PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). International Chemical Identifier. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3-methylpiperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylpiperazine. Retrieved from [Link]

  • Steinbeck, C., et al. (2013). Applications of the InChI in cheminformatics with the CDK and Bioclipse.
  • InChI Trust. (2011). Technical Manual. Retrieved from [Link]

  • IUPAC. (n.d.). The IUPAC Chemical Identifier – Technical Manual. Retrieved from [Link]

  • VAMDC. (n.d.). InChI/InChIKey. Retrieved from [Link]

  • Springer Nature. (2017). InChI: Advancing Discovery in Chemistry. The Source. Retrieved from [Link]

  • IUPAC. (n.d.). The IUPAC International Chemical Identifier (InChI). Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). InChIKey generation from InChI. Retrieved from [Link]

  • IUPAC-NIST. (n.d.). User's Guide: IUPAC-NIST Chemical Identifier (INChI) Program. Retrieved from [Link]

  • Journal of Chemical Education. (2018). The InChI Code. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Benzyl 3-methylpiperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-3-methyl-5-propan-2-ylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate. Retrieved from [Link]

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(R)-1-benzyl-3-ethylpiperazine physical form and storage temperature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-1-Benzyl-3-ethylpiperazine: Physicochemical Properties and Best Practices for Storage and Handling

This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a primary focus on its physical form and the requisite storage conditions to ensure its stability and integrity for research and development applications. The information herein is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Compound Identification and Overview

This compound, also referred to as (3S)-1-benzyl-3-ethylpiperazine, is a chiral piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. The specific stereochemistry and substitutions on the piperazine core, in this case, the (R)-configuration at the 3-position with an ethyl group and a benzyl group on the nitrogen at the 1-position, are critical for its pharmacological profile and interaction with biological targets.

Chemical Structure:

  • IUPAC Name: (3S)-1-benzyl-3-ethylpiperazine

  • CAS Number: 324750-04-1[1]

  • Molecular Formula: C₁₃H₂₀N₂[1]

  • Molecular Weight: 204.31 g/mol [1]

Physicochemical Properties

The physical state of a compound is a critical determinant of its handling and formulation procedures. Based on supplier technical data, this compound is a solid at ambient temperature.

PropertyValueSource(s)
Physical Form Solid
Purity 97%
Storage Temperature Room Temperature[2]
Shipping Temperature Room Temperature
InChI Key CTPKPBTULPZITK-ZDUSSCGKSA-N

Recommended Storage and Handling Protocols

The stability of this compound is contingent upon appropriate storage and handling. Adherence to these protocols is essential to prevent degradation and ensure the reproducibility of experimental results.

Storage Conditions

The recommended storage temperature for this compound is room temperature.[2] However, to mitigate the risks associated with atmospheric moisture and potential contaminants, the following best practices should be observed:

  • Inert Atmosphere: For long-term storage, it is advisable to keep the compound under an inert atmosphere, such as argon or nitrogen. This is a general good practice for many organic compounds to prevent slow oxidation or reaction with atmospheric components.

  • Controlled Environment: Store in a cool, dry, and well-ventilated area.[3][4][5]

  • Container: Keep the container tightly closed to prevent the ingress of moisture.[3][6][7] The compound should be stored in its original packaging if possible.

  • Avoid Incompatibles: Store away from incompatible materials such as acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1]

Handling Procedures

Due to its hazardous nature, appropriate personal protective equipment (PPE) and handling techniques are mandatory.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles are required.[6][7]

    • Hand Protection: Wear compatible chemical-resistant gloves.[6] Gloves should be inspected before use and disposed of properly after handling the compound.[1]

    • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a government-approved respirator.[1][6]

    • Skin and Body Protection: A lab coat and appropriate footwear are essential to avoid skin contact.[7]

  • Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[5][6]

    • An emergency safety shower and eye wash station should be readily accessible.[5][6]

  • General Hygiene:

    • Avoid contact with skin, eyes, and clothing.[6][7]

    • Do not breathe dust.[7]

    • Wash hands thoroughly after handling the compound.[6][7]

    • Contaminated clothing should be removed and washed before reuse.[6][7]

Safety Profile

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[8]

  • H315: Causes skin irritation[8]

  • H319: Causes serious eye irritation[8]

  • H335: May cause respiratory irritation[8]

The GHS pictograms associated with this compound include the exclamation mark (GHS07). The signal word is "Warning".

Experimental Workflow: Storage and Handling

The following diagram illustrates the recommended workflow for the safe storage and handling of this compound in a research setting.

G Workflow for this compound Handling and Storage cluster_storage Storage Protocol cluster_handling Handling Protocol storage_conditions Store at Room Temperature in a Cool, Dry, Well-Ventilated Area ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat storage_conditions->ppe Prepare for Use inert_atmosphere Maintain under an Inert Atmosphere (e.g., Argon, Nitrogen) container Keep Container Tightly Sealed incompatibles Segregate from Incompatible Materials (Acids, Oxidizing Agents) engineering_controls Work in a Chemical Fume Hood ppe->engineering_controls weighing Weigh the Required Amount engineering_controls->weighing weighing->storage_conditions Return to Storage dissolution Dissolve in an Appropriate Solvent weighing->dissolution disposal Dispose of Waste and Contaminated PPE According to Institutional Guidelines dissolution->disposal Post-Experiment end Proceed with Experiment dissolution->end start Receive Compound start->storage_conditions

Caption: Recommended workflow for the safe handling and storage of this compound.

References

  • Capot Chemical. (2026, January 20). MSDS of (3S)-1-benzyl-3-ethylpiperazine.
  • Biosynth. (2022, May 5). Safety Data Sheet.
  • ChemicalBook. (2023, May 31). 1-BENZYL-3(R)-METHYL-PIPERAZINE | 132871-11-5.
  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Fisher Scientific. (2023, August 21). SAFETY DATA SHEET.
  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET.
  • PubChem. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777.
  • Santa Cruz Biotechnology. Piperazine.
  • SGT Life Sciences. 1-Benzyl-3-Piperidinol Exporters Suppliers & Manufacturers.
  • Sigma-Aldrich. (3S)-1-benzyl-3-ethylpiperazine | 324750-04-1.
  • SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE.
  • 3ASenrise. Material Safety Data Sheet.

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Methodological & Application

Application Note & Protocol: A Modular Approach to the Asymmetric Synthesis of (R)-1-benzyl-3-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of (R)-1-benzyl-3-ethylpiperazine, a chiral scaffold of significant interest in medicinal chemistry and drug development. The versatile piperazine core is a prevalent motif in numerous FDA-approved drugs, and the introduction of chirality opens avenues for enhanced target specificity and improved pharmacokinetic profiles.[1][2] This guide details a robust and scalable synthetic route commencing from readily available chiral starting materials. We will explore the strategic use of a chiral auxiliary to establish the desired stereochemistry, followed by a systematic elaboration of the piperazine ring. The protocol is designed for researchers and scientists in drug development, offering not only a step-by-step experimental procedure but also the underlying scientific rationale for key transformations.

Introduction: The Significance of Chiral Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties. The two nitrogen atoms within the six-membered ring provide opportunities for diverse substitutions, influencing polarity, basicity, and hydrogen bonding capacity.[2] These features often contribute to favorable aqueous solubility and oral bioavailability.[2] While achiral piperazines are widely utilized, the synthesis of enantiomerically pure substituted piperazines, such as this compound, allows for a more refined exploration of three-dimensional chemical space, which can lead to improved potency and reduced off-target effects.[1] The development of efficient and selective methods for accessing these chiral building blocks is therefore a critical endeavor in modern drug discovery.[1]

Overview of Synthetic Strategies

Several methodologies have been developed for the asymmetric synthesis of chiral piperazines. These can be broadly categorized as:

  • Catalytic Asymmetric Methods: These approaches utilize a chiral catalyst to induce enantioselectivity. Examples include the iridium-catalyzed hydrogenation of pyrazines and palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one precursors.[3][4][5][6] These methods are often elegant and efficient, offering high enantiomeric excesses.[5]

  • Chiral Auxiliary-Mediated Synthesis: This classical yet highly reliable strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation.[7] The auxiliary is subsequently removed to yield the enantiomerically enriched product. This approach is known for its robustness and scalability.[7]

  • Chiral Pool Synthesis: This method utilizes readily available, inexpensive chiral molecules, such as amino acids, as starting materials to construct the desired chiral product.[4][8]

For the synthesis of this compound, we will focus on a strategy that combines elements of chiral pool synthesis and the use of a chiral auxiliary, providing a practical and reliable pathway to the target molecule.

Featured Synthetic Pathway: Chiral Auxiliary Approach

The chosen synthetic route leverages the chirality of (R)-2-aminobutanol, which is accessible from (R)-2-aminobutyric acid, a non-proteinogenic amino acid. The hydroxyl and amino groups of this starting material provide handles for the sequential construction of the piperazine ring.

Asymmetric Synthesis of this compound A (R)-2-Aminobutanol B N-Protected (R)-2-aminobutanol A->B  Protection (e.g., Boc) C N-Protected (R)-2-amino-1-bromoethane derivative B->C  Activation of OH  (e.g., MsCl, then LiBr) D N-Protected (R)-3-ethylpiperazine C->D  Cyclization with  a protected amine E (R)-3-Ethylpiperazine D->E  Deprotection F This compound E->F  N-Benzylation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Materials and Instrumentation
Reagent/InstrumentSupplierGrade
(R)-2-AminobutanolMajor supplier≥98%
Di-tert-butyl dicarbonateMajor supplierReagent grade
Methanesulfonyl chlorideMajor supplier≥99.5%
Lithium bromideMajor supplierAnhydrous, ≥99%
BenzylamineMajor supplier≥99%
Benzyl bromideMajor supplier≥98%
TriethylamineMajor supplier≥99.5%, distilled
Dichloromethane (DCM)Major supplierAnhydrous, ≥99.8%
Tetrahydrofuran (THF)Major supplierAnhydrous, ≥99.9%
Chiral HPLC Columne.g., DaicelChiralpak IA, IB, etc.
NMR Spectrometere.g., Bruker400 MHz or higher
Mass Spectrometere.g., AgilentESI or GC-MS
Step-by-Step Synthesis

Step 1: N-Protection of (R)-2-Aminobutanol

  • Rationale: Protection of the primary amine is crucial to prevent side reactions in subsequent steps, particularly during the activation of the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the reaction conditions and its ease of removal under acidic conditions.

  • Protocol:

    • Dissolve (R)-2-aminobutanol (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture vigorously for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-Boc protected product, which can often be used in the next step without further purification.

Step 2: Mesylation and Bromination

  • Rationale: The hydroxyl group is a poor leaving group. Its conversion to a mesylate, a good leaving group, facilitates the subsequent nucleophilic substitution with bromide to form the key intermediate for cyclization.

  • Protocol:

    • Dissolve the N-Boc protected (R)-2-aminobutanol (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 2-3 hours.

    • Upon completion (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Dissolve the crude mesylate in anhydrous THF.

    • Add lithium bromide (3.0 eq) and heat the mixture to reflux for 4-6 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate. Purify the crude bromide by column chromatography on silica gel.

Step 3: Cyclization to form the Piperazine Ring

  • Rationale: This is the key ring-forming step. A suitably protected amine, such as benzylamine, acts as a nucleophile to displace the bromide in an intramolecular fashion, forming the piperazine ring. The benzyl group will ultimately be the desired substituent at the N1 position.

  • Protocol:

    • To a solution of the bromide intermediate (1.0 eq) in a polar aprotic solvent like acetonitrile, add benzylamine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24-48 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product will be the N-Boc, N'-benzyl protected piperazine.

Step 4: Deprotection and Final Product Formation

  • Rationale: The final step involves the removal of the Boc protecting group to yield the target molecule. Treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent cleanly removes the Boc group.

  • Protocol:

    • Dissolve the protected piperazine from the previous step in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once complete, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product into DCM, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the final product, this compound, by column chromatography or distillation under reduced pressure.

Characterization and Quality Control

Determination of Enantiomeric Excess
  • Rationale: It is imperative to confirm the stereochemical purity of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

  • Protocol:

    • Prepare a standard solution of the final product in the mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine).

    • Inject the sample onto a chiral HPLC column (e.g., Chiralpak IA).

    • The two enantiomers will have different retention times, allowing for their separation and quantification.

    • The enantiomeric excess (ee) is calculated using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Structural Verification
  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the final product. The spectra should be consistent with the expected structure of this compound.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Expected Results and Troubleshooting

StepExpected YieldKey Parameters to MonitorCommon Issues and Solutions
Protection>90%Complete consumption of starting material (TLC)Incomplete reaction: Add more di-tert-butyl dicarbonate and extend reaction time.
Bromination70-85%Formation of the bromide product (TLC, ¹H NMR)Low yield: Ensure anhydrous conditions. Incomplete mesylation can be addressed by re-subjecting to reaction conditions.
Cyclization60-75%Formation of the piperazine ring (LC-MS)Slow reaction: Increase temperature or reaction time. Dimerization can be minimized by using high dilution.
Deprotection>90%Complete removal of the Boc group (TLC, ¹H NMR)Incomplete deprotection: Increase the amount of acid or reaction time.
Overall 30-45% Purity (>98%), Enantiomeric Excess (>95%) Low ee: Ensure the stereochemical purity of the starting material. Racemization is unlikely under these conditions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the asymmetric synthesis of this compound. By employing a chiral auxiliary-based approach starting from a readily available chiral building block, this method offers a reliable and scalable route to this valuable compound. The provided step-by-step instructions, along with the rationale behind each transformation and troubleshooting guidance, are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this and related chiral piperazine derivatives.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Behenna, D. C., & Stoltz, B. M. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Al-karboly, T. K., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(35), 20847-20867.
  • Behenna, D. C., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie (International ed. in English), 53(29), 7648-52.
  • Guchhait, G., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3418.
  • Sharma, S., et al. (2021). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 19(2), 346-351.
  • Kumar, B., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(5), e14537.
  • Wang, D., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(11), 2774–2777.
  • Singh, P., & Raj, R. (2024). The medicinal chemistry of piperazines: A review. ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. Retrieved from [Link]

  • Co-authored by De Fusco, C., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(23), 10775-10783.
  • Liu, R. R., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(44), 8412-8415.
  • Guchhait, G., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC. Retrieved from [Link]

  • Lee, C.-F., et al. (2023). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 28(1), 296.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 2-11).
  • Montilla-García, Á., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Pharmaceuticals, 14(9), 896.
  • Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.

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Application Notes & Protocols for the Utilization of (R)-1-benzyl-3-ethylpiperazine in Novel CNS Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Preamble and Strategic Overview

The piperazine motif is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its prevalence in numerous approved drugs and its versatile physicochemical properties.[1][2] Its unique structure allows for precise modulation of basicity, lipophilicity, and hydrogen bonding potential, which are critical for optimizing drug-like properties such as blood-brain barrier penetration and target engagement.[1] The benzylpiperazine (BZP) subclass, in particular, has a well-documented history of psychoactivity, primarily acting as a stimulant by modulating central dopamine, serotonin, and noradrenaline neurotransmission.[3]

While BZP itself has a complex profile that includes adverse effects, its core structure presents a validated starting point for designing novel therapeutics.[3] This guide focuses on (R)-1-benzyl-3-ethylpiperazine (CAS 347195-55-5), a chiral derivative, as a novel scaffold for a CNS-focused drug discovery campaign.[4] The introduction of the (R)-ethyl group at the 3-position offers a key stereochemical and steric anchor to explore new chemical space, potentially leading to compounds with improved potency, selectivity, and therapeutic windows compared to achiral or simpler BZP analogues.

This document provides a comprehensive, experience-driven framework for researchers, outlining the strategic workflow, detailed experimental protocols, and decision-making logic required to advance a drug discovery program from this starting scaffold.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Validation A Start: (R)-1-benzyl- 3-ethylpiperazine B Physicochemical Characterization (Purity, ID) A->B C Primary In Vitro Screening (MATs, GPCRs) B->C D SAR Analysis & Library Design C->D Hit Identified E Analogue Synthesis D->E F Iterative Screening (Potency, Selectivity) E->F F->D Iterate G ADME/Tox Profiling (In Vitro) F->G H Lead Candidate Selection G->H Optimized Lead I In Vivo PK/PD & Efficacy Models H->I J Safety Pharmacology & IND-Enabling Studies I->J

Figure 1: A high-level overview of the drug discovery workflow starting from the initial scaffold.

Section 2: Initial Scaffold Characterization

Before commencing any biological evaluation, it is imperative to confirm the identity, purity, and key physicochemical properties of the starting material. This ensures the reliability and reproducibility of all subsequent data.

Protocol 2.1: Comprehensive Structural and Purity Analysis

Principle and Rationale: This protocol uses orthogonal analytical techniques to create a comprehensive profile of the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight and assesses purity, while Nuclear Magnetic Resonance (NMR) spectroscopy validates the precise chemical structure and stereochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for analyzing psychoactive compounds and can identify volatile impurities.[5]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create serial dilutions as required for each instrument.

  • LC-Q/TOF-MS Analysis:

    • Objective: Confirm molecular weight and purity.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • MS Detection: Use a Quadrupole Time-of-Flight (Q/TOF) mass spectrometer in positive electrospray ionization (ESI+) mode.[6]

    • Data Analysis: Confirm the presence of the [M+H]+ ion for C13H20N2 (Expected m/z: 205.1699). Purity should be >97% by UV (254 nm) and MS chromatograms.

  • NMR Spectroscopy:

    • Objective: Unambiguously determine the chemical structure.

    • Solvent: Deuterated chloroform (CDCl3) or methanol-d4.

    • Experiments: Acquire 1H, 13C, and 2D spectra (e.g., COSY, HSQC).

    • Data Analysis: Confirm all expected proton and carbon signals, paying close attention to the signals corresponding to the benzyl and ethyl groups and the chiral center.

  • Chiral HPLC:

    • Objective: Confirm enantiomeric purity.

    • Column: A suitable chiral stationary phase (e.g., polysaccharide-based).

    • Method: Develop an isocratic method using a hexane/isopropanol/diethylamine mobile phase.

    • Data Analysis: The (R)-enantiomer should be the single, predominant peak. Enantiomeric excess (e.e.) should be >98%.

Section 3: Primary In Vitro Pharmacological Profiling

Given that the parent BZP scaffold interacts with monoamine systems, the primary screening strategy should focus on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This approach will rapidly determine the compound's primary mechanism of action and guide subsequent optimization.[3]

Protocol 3.1: Monoamine Transporter (MAT) Binding Affinity Assay

Principle and Rationale: This radioligand binding assay determines the affinity (Ki) of the test compound for DAT, SERT, and NET. It measures the ability of the compound to displace a known high-affinity radioligand from the transporter, providing a direct measure of binding potency. This is a foundational assay in neuropharmacology.

Methodology:

  • Source of Transporters: Use cell membrane preparations from HEK293 cells stably expressing human DAT, SERT, or NET, or use synaptosomal preparations from rodent brain regions (e.g., striatum for DAT, hippocampus for SERT).

  • Radioligands:

    • DAT: [³H]WIN 35,428

    • SERT: [³H]Citalopram

    • NET: [³H]Nisoxetine

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer, pH 7.4.

  • Procedure (96-well format): a. To each well, add 50 µL of assay buffer. b. Add 50 µL of this compound at 11 different concentrations (e.g., 1 nM to 100 µM). c. For non-specific binding (NSB) wells, add a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT). d. Add 50 µL of the appropriate radioligand at a concentration near its Kd. e. Initiate the reaction by adding 50 µL of the membrane preparation (20-50 µg protein/well). f. Incubate for 60-90 minutes at room temperature or 4°C. g. Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters 3x with ice-cold assay buffer. h. Dry the filter plate and add scintillation cocktail to each well. i. Count radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 3.2: Synaptosomal Monoamine Uptake Inhibition Assay

Principle and Rationale: While binding assays measure affinity, uptake assays measure functional antagonism.[7] This protocol determines the potency (IC50) of the test compound to inhibit the transport of radiolabeled neurotransmitters into synaptosomes. This provides crucial information on whether the compound acts as a reuptake inhibitor, a key mechanism for many antidepressants and stimulants.[8]

Methodology:

  • Synaptosome Preparation: Prepare fresh synaptosomes from dissected rat brain regions (striatum for dopamine, cortex/hippocampus for serotonin and norepinephrine).

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

  • Procedure: a. Pre-incubate synaptosomes with the test compound at various concentrations for 10-15 minutes at 37°C. b. Initiate uptake by adding the radiolabeled neurotransmitter. c. Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake. d. Terminate uptake by rapid filtration and washing with ice-cold buffer. e. Quantify the radioactivity trapped inside the synaptosomes via scintillation counting.

  • Data Analysis: Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Table 1: Hypothetical Primary Screening Data

CompoundTargetBinding Ki (nM)Uptake IC50 (nM)
This compound DAT150225
SERT850>1000
NET475650
Cocaine (Reference) DAT120200
SERT250350
NET300400

Section 4: Lead Optimization Strategy

The hypothetical data in Table 1 suggest that this compound is a moderately potent DAT inhibitor with some selectivity over SERT and NET. This profile is a promising starting point for developing a more potent and selective DAT inhibitor. The lead optimization strategy will focus on systematic structural modifications to improve the affinity and selectivity for the primary target (DAT) while optimizing ADME properties.

Causality of Experimental Choices:

  • Modifying the Benzyl Ring: Substitution on the aromatic ring can probe interactions with hydrophobic pockets and polar residues in the binding site. Electron-withdrawing groups (e.g., F, Cl) or electron-donating groups (e.g., OCH3) can significantly alter potency and selectivity.[9]

  • Modifying the Ethyl Group: The (R)-ethyl group is a key chiral handle. Altering its size (e.g., methyl, propyl) or conformation can fine-tune the fit within the binding pocket.

  • N1-Substitution: The benzyl group can be replaced with other aromatic or heteroaromatic systems to explore different binding modes and improve properties like metabolic stability.[10]

G cluster_SAR Structure-Activity Relationship (SAR) Exploration Start Initial Hit: This compound DAT Ki = 150 nM Mod_A A: Benzyl Ring (Explore substitutions: 4-F, 4-Cl, 4-OCH3) Start->Mod_A Mod_B B: Ethyl Group (Vary alkyl chain length and stereochemistry) Start->Mod_B Mod_C C: N1-Substituent (Replace benzyl with naphthyl, pyridyl) Start->Mod_C Decision Analyze SAR Data: - Potency (DAT Ki < 10 nM?) - Selectivity (>100x vs SERT/NET?) - Lipophilicity (logP 2-4?) Mod_A->Decision Mod_B->Decision Mod_C->Decision Decision->Mod_A Iterate Design Lead_Candidate Optimized Lead Candidate Decision->Lead_Candidate Criteria Met

Figure 2: A decision-making workflow for the lead optimization of the this compound scaffold.

Section 5: Secondary and Advanced In Vitro Assays

Once analogues with improved potency and selectivity are identified, a deeper mechanistic and safety profiling is required.

Protocol 5.1: Neurotransmitter Efflux (Releaser) Assay

Principle and Rationale: It is critical to distinguish between reuptake inhibitors (which block the transporter, like cocaine) and releasers (which reverse transport, like amphetamine).[8] These mechanisms have different physiological and abuse liability profiles. This assay measures the ability of a compound to induce efflux of pre-loaded [³H]dopamine from cells or synaptosomes.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing hDAT.

  • Loading: Incubate cells with [³H]dopamine for 30-60 minutes at 37°C to allow for accumulation.

  • Washing: Gently wash the cells with buffer to remove extracellular radioactivity.

  • Efflux Measurement: a. Add the test compound at various concentrations to the cells. b. At set time points (e.g., 0, 5, 10, 20, 30 minutes), collect a sample of the supernatant. c. At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.

  • Data Analysis: Express the radioactivity in the supernatant as a percentage of the total initial radioactivity. Calculate the EC50 for release. A potent reuptake inhibitor should show little to no efflux activity.

G cluster_inhibitor Reuptake Inhibitor (e.g., Cocaine) cluster_releaser Releaser (e.g., Amphetamine) Inhibitor Extracellular Space Neurotransmitter (NT) Transporter (Blocked) Synapse_I Presynaptic Neuron Releaser Extracellular Space Neurotransmitter (NT) Transporter (Reversed) Releaser:f1->Releaser:f0 Efflux Synapse_R {Presynaptic Neuron | Vesicles} Synapse_R->Releaser:f2 Drug Entry

Figure 3: Contrasting mechanisms of a reuptake inhibitor versus a substrate-releaser at the monoamine transporter.

Protocol 5.2: In Vitro ADME & Safety Profiling

  • Metabolic Stability: Incubate lead compounds with human liver microsomes (HLM) or hepatocytes and measure the rate of disappearance of the parent compound over time using LC-MS. This provides an estimate of metabolic clearance.

  • CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the IC50 of lead compounds against major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9).

  • Plasma Protein Binding: Use equilibrium dialysis to determine the fraction of the compound bound to plasma proteins, which influences the free concentration available to act on the target.

  • Cytotoxicity: Perform a standard MTT or CellTiter-Glo assay on a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to determine the concentration at which the compound induces cell death (CC50). A good therapeutic candidate should have a high therapeutic index (CC50 / IC50).[11]

  • hERG Channel Blockade: Screen for potential cardiotoxicity by assessing inhibition of the hERG potassium channel using automated patch-clamp electrophysiology.

Section 6: In Vivo Preclinical Evaluation

Promising lead compounds with strong in vitro profiles must be evaluated in living systems to understand their pharmacokinetics (PK), pharmacodynamics (PD), and behavioral effects.[12][13]

Protocol 6.1: Rodent Pharmacokinetic (PK) Study

Principle and Rationale: This study determines how the animal's body processes the drug (absorption, distribution, metabolism, and excretion). Key parameters like half-life (t½), maximum concentration (Cmax), and brain penetration are essential for designing efficacy studies and predicting human dosage.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer the compound via intravenous (IV) and oral (PO) routes in separate cohorts. A typical dose might be 1-5 mg/kg.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). At the final time point, collect brain tissue.

  • Bioanalysis: Process plasma and brain homogenates. Quantify the concentration of the compound using a validated LC-MS/MS method.

  • Data Analysis: Use PK software to calculate key parameters (e.g., clearance, volume of distribution, bioavailability, brain-to-plasma ratio).

Protocol 6.2: Behavioral Assessment of Stimulant Properties

Principle and Rationale: To assess the CNS effects of a novel DAT inhibitor, locomotor activity is a primary and robust endpoint. An increase in horizontal and vertical movement is a hallmark of psychostimulant action.[14] Automated systems provide unbiased, high-throughput data.[15]

Methodology:

  • Animal Model: Male C57BL/6 mice.

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system (e.g., LABORAS™).

  • Procedure: a. Habituate the animals to the testing room and apparatus. b. Administer the test compound (or vehicle) via intraperitoneal (IP) or oral (PO) injection at several doses. c. Immediately place the animal in the open-field arena and record activity for 60-120 minutes.

  • Endpoints:

    • Total distance traveled (horizontal activity).

    • Rearing counts (vertical activity).

    • Time spent in the center vs. periphery (anxiolytic/anxiogenic effects).

    • Stereotyped behaviors (e.g., repetitive grooming, sniffing).

  • Data Analysis: Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests. A significant increase in locomotor activity indicates a stimulant-like effect.

Section 7: Data Integration and Candidate Selection

The selection of a preclinical candidate is a multi-parameter optimization process. The ideal compound will not necessarily be the most potent but will possess the best overall balance of efficacy, safety, and drug-like properties.

Table 2: Example Multi-Parameter Decision Matrix for Lead Selection

ParameterGoalCompound ACompound BCompound C
Efficacy
DAT Uptake IC50 (nM)< 2051550
Selectivity vs SERT/NET> 100x> 200x> 150x> 50x
Efflux EC50 (nM)> 10,000> 10,0008,000> 10,000
Safety
SH-SY5Y CC50 (µM)> 202550> 100
hERG IC50 (µM)> 1012> 30> 30
ADME/PK
HLM Stability (% rem @ 60min)> 50%65%30%85%
Oral Bioavailability (rat, %)> 30%40%15%60%
Brain/Plasma Ratio> 11.50.82.5
Decision Balanced Profile Selected Poor PK Low Potency

Rationale for Selection: In this hypothetical example, Compound A is selected. While Compound C has better PK properties, its potency is significantly lower. Compound B has good potency and safety but suffers from poor metabolic stability and oral bioavailability. Compound A demonstrates the best balance of high potency, clean secondary pharmacology, and acceptable ADME/PK properties, making it the most promising candidate to advance into more extensive in vivo efficacy and safety studies.

Section 8: References

  • Title: 1-benzylpiperazine - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride Source: Google Patents URL:

  • Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects Source: PubMed Central URL: [Link]

  • Title: this compound Source: Lead Sciences URL: [Link]

  • Title: N‐Benzyl piperidine Fragment in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs Source: Auburn University Electronic Theses and Dissertations URL: [Link]

  • Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects Source: ACS Omega URL: [Link]

  • Title: Piperazine derivatives: a potentially tool for the treatment of neurological disorders Source: PharmacologyOnLine URL: [Link]

  • Title: Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors Source: PubMed Central URL: [Link]

  • Title: Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use Source: Google Patents URL:

  • Title: PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD Source: ResearchGate URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: IntechOpen URL: [Link]

  • Title: Differential behavioral profiling of stimulant substances in the rat using the LABORAS™ system Source: PubMed URL: [Link]

  • Title: Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies Source: PubMed Central URL: [Link]

  • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: PubMed Central URL: [Link]

  • Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) Source: Current Protocols in Pharmacology URL: [Link]

  • Title: Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization Source: MDPI URL: [Link]

  • Title: Review Paper on Models for CNS Stimulant Drug Screening Source: Asian Journal of Pharmaceutical Research URL: [Link]

  • Title: The Science Behind CNS Drugs: The Role of Piperazine Derivatives Source: Medium URL: [Link]

  • Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) Source: ResearchGate URL: [Link]

  • Title: Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies Source: PubMed URL: [Link]

  • Title: Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole Source: MDPI URL: [Link]

  • Title: Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Source: Frontiers in Pharmacology URL: [Link]

  • Title: Antioxidant Activity of Piperazine Compounds: A Brief Review Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants Source: Cuestiones de Fisioterapia URL: [Link]

  • Title: Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward Source: American Association for Clinical Chemistry URL: [Link]

  • Title: 1-Benzylpiperazine and other Piperazine-based Derivatives Source: ResearchGate URL: [Link]

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  • Title: What are in-vivo models for research? Source: Biobide URL: [Link]

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(R)-1-benzyl-3-ethylpiperazine as a σ1 receptor ligand in pain research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Evaluation of (R)-1-benzyl-3-ethylpiperazine as a σ₁ Receptor Ligand for Pain Research

Introduction: A New Frontier in Analgesia

The landscape of pain management is fraught with challenges, particularly in the treatment of chronic and neuropathic pain states where existing therapies offer limited efficacy and are often accompanied by significant side effects.[1] Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory system, affects an estimated 7-10% of the global population, creating an urgent unmet medical need.[2] This has spurred intensive research into novel molecular targets that deviate from traditional opioid and non-steroidal anti-inflammatory pathways.

Among the most promising of these targets is the sigma-1 (σ₁) receptor. Far from being a classical G protein-coupled receptor or ion channel, the σ₁ receptor is a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[2][3][4] It plays a critical role in cellular homeostasis and modulates a variety of signaling proteins. The σ₁ receptor is highly expressed in key pain-processing regions of the central and peripheral nervous systems, including the dorsal root ganglia (DRG) and spinal cord.[2][5][6] Preclinical evidence strongly supports its role in pain sensitization; σ₁ receptor activation is a key component of nerve injury-induced hypersensitivity, while its antagonism consistently attenuates pain in various animal models.[5][6]

This guide focuses on the evaluation of This compound , a novel compound from the benzylpiperazine class, as a selective σ₁ receptor ligand.[7][8][9] We provide a comprehensive framework for its characterization, from initial in vitro binding and functional profiling to in vivo assessment in relevant pain models. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of σ₁ receptor modulation.

Compound Profile: this compound

The benzylpiperazine scaffold has proven to be a versatile framework for designing high-affinity σ₁ receptor ligands.[9][10][11] The specific stereochemistry and substitution pattern of this compound are hypothesized to confer high affinity and selectivity for the σ₁ receptor.

PropertyData
IUPAC Name This compound
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Chemical Structure Chemical Structure of this compound (Illustrative)
Predicted LogP ~2.5-3.0
Class Substituted Piperazine
Synthetic Overview

The synthesis of N-benzylpiperazine derivatives is well-established. A common approach involves the reaction of a suitably protected ethylpiperazine precursor with benzyl chloride or a related benzylating agent, followed by deprotection.[12] Chiral separation or asymmetric synthesis would be required to isolate the desired (R)-enantiomer. For instance, a general synthesis could involve the reaction of piperazine with benzyl chloride to yield 1-benzylpiperazine, which can then be further modified.[12] More complex multi-step syntheses can also be employed to introduce substituents onto the piperazine ring prior to benzylation.[7]

The σ₁ Receptor's Role in Pain Pathophysiology

Under normal conditions, the σ₁ receptor resides at the ER-mitochondrion interface, complexed with the binding immunoglobulin protein (BiP).[2] Upon cellular stress or ligand activation, it dissociates from BiP and translocates to interact with and modulate a host of client proteins, including ion channels (e.g., Naᵥ, Kᵥ, Caᵥ) and neurotransmitter receptors like the N-methyl-D-aspartate (NMDA) receptor.[2]

In neuropathic pain states, sustained nociceptive signaling leads to the upregulation and persistent activation of σ₁ receptors. This activation contributes directly to neuronal hyperexcitability—a hallmark of central and peripheral sensitization—through several mechanisms:

  • Potentiation of NMDA Receptor Function: σ₁ receptor activation enhances NMDA receptor signaling, increasing intracellular Ca²⁺ influx and promoting downstream cascades involving nitric oxide (NO) and protein kinase C (PKC).[3]

  • Modulation of Ion Channels: It directly interacts with voltage-gated ion channels, stabilizing them in an open state and thus increasing neuronal firing rates.[2]

  • Enhancement of Neuroinflammation: It can contribute to the production of pro-inflammatory cytokines and reactive oxygen species.[3]

Crucially, σ₁ receptor antagonists are not classical analgesics. They do not typically alter acute pain thresholds in healthy tissue. Instead, they act as "anti-hypersensitivity" agents, specifically reversing the pathological sensitization that characterizes chronic pain, thereby returning pain thresholds to normal levels.[6][13] This offers a significant therapeutic advantage, potentially avoiding the central side effects and abuse liability of traditional opioids.

sigma1_pathway cluster_neuron Neuron in Neuropathic State NerveInjury Nerve Injury / Persistent Nociceptive Input Sigma1_Active σ₁R (Active Chaperone) NerveInjury->Sigma1_Active Upregulation & Activation Sigma1_BiP σ₁R-BiP Complex (Inactive) Sigma1_BiP->Sigma1_Active Dissociation NMDA NMDA Receptor Sigma1_Active->NMDA Potentiates IonChannels Voltage-Gated Ion Channels (Naᵥ, Caᵥ, Kᵥ) Sigma1_Active->IonChannels Modulates Ca_Influx ↑ Intracellular Ca²⁺ NMDA->Ca_Influx IonChannels->Ca_Influx Downstream Downstream Signaling (PKC, NO, MAPK) Ca_Influx->Downstream Hyperexcitability Neuronal Hyperexcitability (Central Sensitization) Downstream->Hyperexcitability Pain Chronic Pain (Allodynia, Hyperalgesia) Hyperexcitability->Pain TestCompound This compound (Antagonist) TestCompound->Sigma1_Active Blocks

Caption: σ₁ Receptor Signaling in Neuropathic Pain.

Part I: In Vitro Characterization Protocols

The initial evaluation of a novel ligand requires a robust in vitro assessment of its binding affinity, selectivity, and functional activity.

vitro_workflow cluster_binding Affinity & Selectivity cluster_functional Functional Activity start Test Compound: This compound protocol1 Protocol 1: Radioligand Binding Assay start->protocol1 protocol2 Protocol 2: [³⁵S]GTPγS Binding Assay start->protocol2 data1 Determine Ki for σ₁R protocol1->data1 protocol1_selectivity Counter-screen vs. σ₂R and other receptors protocol1->protocol1_selectivity decision High Affinity? Selective? Antagonist? data1->decision data2 Determine Selectivity Profile protocol1_selectivity->data2 data2->decision data3 Determine Agonist/ Antagonist Profile (EC₅₀/IC₅₀) protocol2->data3 data3->decision proceed Proceed to In Vivo Studies decision->proceed Yes stop Stop/Optimize Compound decision->stop No

Caption: In Vitro Characterization Workflow.

Protocol 1: σ₁ Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the σ₁ receptor and its selectivity versus the σ₂ receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to an inhibition constant (Kᵢ).

Materials:

  • Receptor Source: Guinea pig liver membrane homogenate or membranes from HEK-293 cells overexpressing human σ₁ receptors.[14]

  • Radioligand: -pentazocine, a selective σ₁ receptor agonist.[14][15]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Agent: 10 µM Haloperidol.[15]

  • Test Compound: this compound, prepared in a suitable vehicle (e.g., DMSO) and serially diluted.

  • Instrumentation: 96-well filter plates (e.g., GF/B), vacuum manifold, liquid scintillation counter, scintillation fluid.

Procedure:

  • Preparation: Thaw membrane preparations on ice. Prepare serial dilutions of the test compound.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL Radioligand + 50 µL Vehicle + 50 µL Membrane Preparation.

    • Non-Specific Binding (NSB) Wells: 50 µL Haloperidol (10 µM final) + 50 µL Radioligand + 50 µL Vehicle + 50 µL Membrane Preparation.

    • Test Compound Wells: 50 µL Assay Buffer + 50 µL Radioligand + 50 µL Test Compound (at various concentrations) + 50 µL Membrane Preparation.

    • Expert Insight: The final concentration of -pentazocine should be close to its Kₔ value (typically 10-15 nM) to ensure assay sensitivity.[15]

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.[15] This duration is critical to allow the binding reaction to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the filter plate. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.[16]

  • Quantification: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Selectivity Counter-Screen: Repeat the assay using a σ₂ receptor-selective radioligand (e.g., [³H]-DTG with a σ₁ masking agent) and membranes from a cell line expressing σ₂ receptors (e.g., rat liver).[14] A high Kᵢ (σ₂)/Kᵢ (σ₁) ratio indicates good selectivity.

Part II: In Vivo Efficacy and Safety Protocols

Following successful in vitro characterization, the compound must be evaluated in preclinical animal models to assess its analgesic potential and safety profile.

vivo_workflow cluster_efficacy Efficacy Testing cluster_safety Safety/Side Effect Testing start Candidate Compound with Favorable In Vitro Profile protocol3 Protocol 3: Formalin Test (Inflammatory Pain) start->protocol3 protocol4 Protocol 4: Spared Nerve Injury (SNI) Model (Neuropathic Pain) start->protocol4 protocol5 Protocol 5: Rotarod Test (Motor Coordination) start->protocol5 data_efficacy Measure: - Paw Licking Time - Paw Withdrawal Threshold protocol3->data_efficacy protocol4->data_efficacy decision Significant Analgesia? No Motor Impairment? data_efficacy->decision data_safety Measure: - Latency to Fall protocol5->data_safety data_safety->decision proceed Lead Candidate for Further Development decision->proceed Yes stop Re-evaluate or Discontinue decision->stop No

Caption: In Vivo Evaluation Pipeline.

Protocol 2: Formalin-Induced Inflammatory Pain Model

Objective: To evaluate the anti-nociceptive effects of the test compound in a model of tonic, inflammatory pain.

Principle: A subcutaneous injection of dilute formalin into a mouse's hind paw elicits a biphasic pain response. Phase I (0-5 min) is due to direct activation of nociceptors. Phase II (15-30 min) is driven by an inflammatory response and central sensitization.[17][18] σ₁ antagonists are expected to be predominantly active in Phase II.

Materials:

  • Animals: Male Swiss albino mice (20-25 g).[19]

  • Formalin Solution: 2.5% formalin in saline.

  • Test Compound: this compound, dissolved in an appropriate vehicle for intraperitoneal (i.p.) injection.

  • Positive Control: Indomethacin (10 mg/kg, p.o.) or morphine.[19]

  • Observation Chambers: Clear plexiglass cylinders.

Procedure:

  • Acclimation: Place mice individually in the observation chambers for at least 30 minutes to acclimate.

  • Dosing: Administer the test compound (e.g., 3-60 mg/kg, i.p.), vehicle, or positive control. A typical pretreatment time is 30-60 minutes before the formalin injection.[7]

  • Formalin Injection: Gently restrain the mouse and inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.

  • Observation: Immediately return the mouse to the chamber and start a timer. Record the cumulative time (in seconds) the animal spends licking or biting the injected paw.

    • Phase I: 0-5 minutes post-injection.

    • Phase II: 15-30 minutes post-injection.

    • Expert Insight: An automated system with motion tracking can increase objectivity, but a trained, blinded observer is crucial for accurate scoring.

Data Analysis:

  • Calculate the mean licking time for each group in both Phase I and Phase II.

  • Compare the licking time of treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

  • A significant reduction in licking time, particularly in Phase II, indicates an analgesic/anti-inflammatory effect.

Protocol 3: Spared Nerve Injury (SNI) Model of Neuropathic Pain

Objective: To assess the anti-allodynic effects of the compound in a robust model of peripheral neuropathic pain.

Principle: The SNI model involves the surgical ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[1] This results in a persistent and measurable mechanical hypersensitivity (allodynia) in the paw region innervated by the intact sural nerve.

Procedure (High-Level Overview):

  • Surgery: Under anesthesia, the sciatic nerve is exposed, and the common peroneal and tibial nerves are ligated and transected, leaving the sural nerve untouched. Sham-operated animals undergo the same procedure without nerve damage.

  • Neuropathy Development: Allow 7-14 days for the neuropathic pain phenotype to fully develop.

  • Baseline Assessment: Measure the baseline mechanical sensitivity using von Frey filaments. This involves applying filaments of increasing force to the lateral plantar surface of the hind paw and determining the force at which the animal withdraws its paw (paw withdrawal threshold, PWT).

  • Dosing and Testing: Administer the test compound, vehicle, or a positive control (e.g., gabapentin). Measure the PWT at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to establish a time-course of action.

Data Analysis:

  • The primary endpoint is the PWT in grams.

  • A significant increase in the PWT in the compound-treated group compared to the vehicle-treated group indicates an anti-allodynic effect. Data are typically analyzed using a two-way repeated measures ANOVA.

Protocol 4: Rotarod Test for Motor Coordination

Objective: To ensure that the observed analgesic effects are not a result of motor impairment or sedation.

Principle: The rotarod test assesses a mouse's ability to maintain balance and coordination on a rotating rod. A compound that causes sedation or motor impairment will reduce the time the animal can stay on the rod.

Procedure:

  • Training: Train the mice on the rotarod (accelerating from 4 to 40 rpm over 5 minutes) for 2-3 days until they achieve a stable baseline performance.

  • Testing: On the test day, administer the test compound at the same doses used in the pain models.

  • Measurement: At time points corresponding to peak effects in the pain assays, place the mouse on the rotarod and measure the latency to fall (up to a maximum of 300 seconds).

Data Analysis:

  • Compare the latency to fall for the treated groups against the vehicle control.

  • A lack of significant difference suggests the compound does not produce motor impairment at its effective analgesic doses.[7]

Conclusion and Future Directions

This guide provides a systematic framework for the preclinical evaluation of this compound as a σ₁ receptor antagonist for pain. A successful candidate will exhibit high in vitro affinity and selectivity for the σ₁ receptor, demonstrate functional antagonism, and, most importantly, produce robust anti-hyperalgesic and anti-allodynic effects in vivo without compromising motor function. Such a profile would strongly encourage further development, including more extensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicology studies, and eventual progression toward clinical trials, offering new hope for patients suffering from chronic pain.

References

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Application Notes and Protocols: The Benzyl Group as a Strategic Protecting Group in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Piperazine and the Role of Protecting Groups

The piperazine ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous approved therapeutics. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability. However, the symmetrical nature of piperazine, possessing two secondary amine functionalities, presents a significant challenge in its synthetic manipulation. Uncontrolled reactions often lead to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.[1][2]

To achieve selective functionalization at one nitrogen atom, a protecting group strategy is essential.[2][3] This involves temporarily blocking one of the amine groups, allowing the other to be modified, followed by the removal of the protecting group to reveal the free amine.[2][3] The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[3][4]

The benzyl (Bn) group has emerged as a highly effective and versatile protecting group for the secondary amines of piperazine in the synthesis of N-monosubstituted and unsymmetrically N,N'-disubstituted piperazines.[1] Its stability to both acidic and basic conditions, coupled with its facile removal by catalytic hydrogenation, makes it a valuable tool for synthetic chemists.[4] This document provides a comprehensive guide to the application of the benzyl group in piperazine synthesis, detailing the underlying principles, experimental protocols, and key considerations for its successful implementation.

Part 1: The Benzyl Group - A Chemist's Ally in Piperazine Functionalization

The utility of the benzyl group in piperazine synthesis is rooted in its chemical properties. The introduction of a benzyl group onto one of the piperazine nitrogens effectively reduces its nucleophilicity, rendering it unreactive towards many electrophiles.[3] This allows for selective reactions to occur at the unprotected nitrogen.

Key Advantages of the Benzyl Protecting Group:

  • Stability: The benzyl group is robust and stable across a wide range of reaction conditions, including acidic and basic environments, making it compatible with a diverse array of subsequent chemical transformations.[4]

  • Ease of Introduction: Benzylation of piperazine can be achieved through straightforward and high-yielding procedures, typically involving the reaction of piperazine with benzyl chloride or benzyl bromide in the presence of a base.[4][5]

  • Selective Removal: The defining advantage of the benzyl group is its clean and selective removal via catalytic hydrogenation or transfer hydrogenation, conditions that are generally mild and orthogonal to many other protecting groups.[1][4][5] This orthogonality is crucial in complex multi-step syntheses.[6]

Limitations and Considerations:

While the benzyl group is highly effective, it's not without its limitations. The primary method for its removal, catalytic hydrogenation, can be problematic in the presence of other reducible functional groups, such as alkenes, alkynes, or some aromatic heterocycles.[5] In such cases, alternative deprotection strategies or a different protecting group may be necessary. Furthermore, the palladium catalysts used for hydrogenation can be poisoned by certain substrates, particularly those containing sulfur.[7]

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the two key stages of using the benzyl group in piperazine synthesis: the protection of piperazine as mono-N-benzylpiperazine and the subsequent deprotection to reveal the free secondary amine.

Protocol 2.1: Synthesis of Mono-N-Benzylpiperazine

The selective mono-benzylation of piperazine can be challenging due to the potential for di-benzylation. The following protocol is a well-established method that reliably yields the mono-substituted product.[1]

Reaction Principle:

This procedure utilizes an excess of piperazine relative to the benzylating agent (benzyl chloride). The reaction is carried out under conditions that favor the formation of the mono-benzylated product. The product is then isolated as its dihydrochloride salt, which facilitates purification and storage.[1]

Workflow Diagram:

Protection_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation Piperazine Piperazine Mix Mix and React Piperazine->Mix BenzylChloride Benzyl Chloride BenzylChloride->Mix Quench Quench Mix->Quench Extract Extract Quench->Extract Purify Purify (Distillation) Extract->Purify Product Mono-N-Benzylpiperazine Purify->Product

Caption: Workflow for the synthesis of mono-N-benzylpiperazine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g or mL)
Piperazine hexahydrate194.230.12524.3 g
Absolute Ethanol46.07-50 mL
Hydrogen Chloride (gas)36.46-As needed
Benzyl Chloride126.580.12515.8 g (14.3 mL)
5N Sodium Hydroxide40.00-~60 mL
Chloroform119.38-240 mL
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • Preparation of Piperazine Dihydrochloride: In a 250-mL Erlenmeyer flask, dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol. Cool the flask in an ice bath to maintain a temperature of approximately 25°C. Pass a brisk stream of hydrogen chloride gas through the solution for 5–8 minutes using a wide-bore gas inlet tube to prevent clogging. Cool the mixture to about 0°C, and collect the crystalline piperazine dihydrochloride monohydrate by suction filtration. Wash the crystals with two 25-mL portions of cold absolute ethanol.[1]

  • Reaction with Benzyl Chloride: Transfer the prepared piperazine dihydrochloride monohydrate (0.125 mole) to a suitable reaction vessel. While warming the vessel in a water bath at 65°C, add 15.8 g (14.3 mL, 0.125 mole) of recently distilled benzyl chloride over 5 minutes with vigorous stirring. The formation of white needles should be observed almost immediately. Continue stirring at 65°C for an additional 25 minutes.[1]

  • Isolation of Product Salt: Cool the reaction mixture in an ice bath for about 30 minutes without stirring. Collect the precipitated piperazine dihydrochloride monohydrate by suction filtration and wash with three 10-mL portions of ice-cold absolute ethanol. Combine the filtrate and washings.[1]

  • Precipitation of 1-Benzylpiperazine Dihydrochloride: Cool the combined filtrate and washings in an ice bath and treat with 25 mL of absolute ethanol saturated at 0°C with dry hydrogen chloride. After thorough mixing, cool the solution in an ice bath for 10–15 minutes. Collect the precipitated white plates of 1-benzylpiperazine dihydrochloride by suction filtration, wash with dry benzene, and dry. The expected yield is 29.0–29.5 g (93–95%).[1]

  • Conversion to Free Base: Dissolve the 1-benzylpiperazine dihydrochloride in 50 mL of water and make the solution alkaline (pH > 12) with approximately 60 mL of 5N sodium hydroxide. Extract the aqueous solution twelve times with 20-mL portions of chloroform. Combine the organic extracts and dry over anhydrous sodium sulfate.[1]

  • Purification: Remove the solvent by rotary evaporation. Purify the resulting pale-brown oil by distillation under reduced pressure. The pure 1-benzylpiperazine will distill at 122–124°C/2.5 mm Hg. The expected yield is 14.3–16.5 g (65–75%).[1]

Protocol 2.2: Deprotection of N-Benzylpiperazine via Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a convenient and efficient method for the removal of the benzyl group, avoiding the need for high-pressure hydrogenation gas.[8][9] Ammonium formate is a commonly used hydrogen donor in this process.[10]

Reaction Principle:

In this reaction, a palladium catalyst facilitates the transfer of hydrogen from a donor molecule (ammonium formate) to the N-benzylpiperazine. This results in the cleavage of the carbon-nitrogen bond, releasing the free piperazine and toluene as a byproduct.

Mechanism Diagram:

Deprotection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products NBnPiperazine N-Benzylpiperazine Adsorption Adsorption onto Catalyst Surface NBnPiperazine->Adsorption HSource Hydrogen Source (e.g., Ammonium Formate) HSource->Adsorption Catalyst Pd/C Catalyst Catalyst->Adsorption HTransfer Hydrogen Transfer Adsorption->HTransfer Cleavage C-N Bond Cleavage HTransfer->Cleavage Piperazine Piperazine Cleavage->Piperazine Toluene Toluene Cleavage->Toluene

Caption: Mechanism of N-debenzylation via catalytic transfer hydrogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g or mL)
N-Benzylpiperazine176.261.0 eq.-
10% Palladium on Carbon (Pd/C)--10-20 mol%
Ammonium Formate63.064.0-5.0 eq.-
Methanol or Ethanol32.04 or 46.07-As needed
Celite® or Filter Aid--As needed

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-benzylpiperazine derivative (1.0 eq.) in methanol or ethanol.

  • Addition of Reagents: To the stirred solution, add ammonium formate (4.0-5.0 eq.) followed by 10% palladium on carbon (10-20 mol%).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® or another suitable filter aid to remove the palladium catalyst. Wash the filter cake with methanol or ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting residue can be further purified by recrystallization or column chromatography if necessary.

Self-Validation and Trustworthiness:

The protocols provided are based on established and peer-reviewed synthetic methods.[1][10] For the synthesis of mono-N-benzylpiperazine, the isolation of the dihydrochloride salt is a critical step that ensures the purity of the final product.[1] In the deprotection step, monitoring the reaction by TLC or GC-MS is crucial to ensure complete conversion and to avoid over-reduction of other functional groups. The complete removal of the palladium catalyst by filtration through Celite® is essential to prevent contamination of the final product.

Part 3: Field-Proven Insights and Troubleshooting

Optimizing Mono-Benzylation:

  • Control of Stoichiometry: The key to maximizing the yield of mono-N-benzylpiperazine is to use an excess of piperazine. This statistically favors the reaction of benzyl chloride with an unreacted piperazine molecule over a second reaction with the already formed mono-benzylpiperazine.

  • Reaction Temperature: While the provided protocol specifies 65°C, lower temperatures can be employed to further enhance selectivity, albeit at the cost of a longer reaction time.

  • Alternative Benzylating Agents: Benzyl bromide can be used in place of benzyl chloride and is often more reactive. However, it is also a lachrymator and requires careful handling in a fume hood.[4]

Challenges in Debenzylation:

  • Catalyst Poisoning: Amines, both the starting material and the product, can coordinate to the palladium catalyst and reduce its activity.[7] In cases of slow or incomplete reactions, adding a small amount of acetic acid can sometimes mitigate this effect by protonating the amines and reducing their coordination to the catalyst.[7]

  • Incompatible Functional Groups: If the substrate contains other reducible groups, catalytic hydrogenation may not be suitable. In such cases, alternative deprotection methods, such as using strong acids like HBr in acetic acid, may be considered, although these conditions are much harsher.

  • Catalyst Choice: While 10% Pd/C is standard, other catalysts like Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer improved activity, especially for more challenging debenzylations.[5]

Conclusion

The benzyl group is an invaluable tool in the synthetic chemist's arsenal for the selective functionalization of piperazine. Its stability, ease of introduction, and mild removal conditions make it a preferred choice for a wide range of applications in pharmaceutical and chemical research. By understanding the principles behind its use and adhering to well-validated protocols, researchers can effectively leverage the benzyl protecting group to streamline the synthesis of complex piperazine-containing molecules.

References

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  • Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Miyazaki, R., et al. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Tan, D., et al. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • Kim, J., et al. (2025, October 22). Electrochemical Dehydrogenation of Piperazine on Pd-Based Multimetallic Alloy Catalysts. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

  • ResearchGate. (2025, August 6). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

Sources

Application Notes: Synthetic Protocols for the Derivatization of (R)-1-benzyl-3-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive guide for the synthesis of novel derivatives from the chiral scaffold (R)-1-benzyl-3-ethylpiperazine. The N-benzyl group serves as a crucial protecting group for the N1 nitrogen, allowing for selective functionalization of the secondary amine at the N4 position. Detailed, field-proven protocols for N-acylation and reductive amination are presented. These methodologies are foundational in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies. The causality behind experimental choices, self-validating system checks, and references to authoritative literature are integrated to ensure scientific integrity and reproducibility.

Introduction and Scientific Context

This compound is a valuable chiral building block in drug discovery. The piperazine moiety is a "privileged scaffold," frequently found in biologically active molecules due to its favorable pharmacokinetic properties.[1] The benzyl group on the N1 nitrogen effectively blocks its reactivity, directing synthetic modifications to the N4 position. This allows for the systematic introduction of diverse functional groups to explore their impact on biological activity.

Benzylpiperazine (BZP) and its derivatives have been investigated for a range of pharmacological activities, though some have been noted for their stimulant effects.[2][3][4][5] The protocols detailed herein focus on two of the most robust and versatile methods for derivatizing secondary amines: N-acylation to form amides and reductive amination to form tertiary amines. These transformations are cornerstones of synthetic organic chemistry, enabling the creation of vast chemical libraries from a single advanced intermediate.

Core Synthetic Strategies & Mechanistic Rationale

The primary reactive site of this compound is the nucleophilic secondary amine at the N4 position. Our synthetic approach leverages this reactivity.

G cluster_0 Core Scaffold cluster_1 Synthetic Pathways cluster_2 Derivative Classes Start This compound Acylation N-Acylation Start->Acylation RCOCl or (RCO)₂O ReductiveAmination Reductive Amination Start->ReductiveAmination R'CHO, NaBH(OAc)₃ Amide N4-Acyl Derivatives (Amides) Acylation->Amide TertiaryAmine N4-Alkyl/Arylalkyl Derivatives (Tertiary Amines) ReductiveAmination->TertiaryAmine

Caption: Synthetic pathways for derivatization of the core scaffold.

N-Acylation

N-acylation involves the reaction of the piperazine's secondary amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base. The base neutralizes the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. This method is highly efficient for creating stable amide bonds.[6]

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds.[7] The process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[8][9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is selective for the iminium ion over the starting carbonyl compound and is effective under mildly acidic conditions that favor iminium ion formation.[9]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are for research use only and should be handled by trained personnel.

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the synthesis of an N4-acyl derivative using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.0 eq.)

  • Triethylamine (TEA) (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

  • Acylation: Slowly add the acyl chloride (1.0 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by silica gel column chromatography if necessary.

Causality and Trustworthiness:

  • Why 0 °C? The initial cooling helps to control the exothermic reaction between the amine and the highly reactive acyl chloride, preventing potential side reactions.

  • Why Triethylamine? TEA is a non-nucleophilic base that effectively scavenges the HCl produced, preventing the protonation of the starting amine (which would render it unreactive) and driving the reaction to completion.[6]

  • Self-Validation: The reaction can be monitored by TLC. The disappearance of the starting piperazine spot and the appearance of a new, typically less polar, product spot indicates a successful reaction. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_workflow Protocol 1: N-Acylation Workflow A 1. Dissolve Piperazine & TEA in DCM at 0°C B 2. Add Acyl Chloride Dropwise A->B C 3. Warm to RT, Stir 2-4h (Monitor by TLC) B->C D 4. Quench with NaHCO₃ & Extract with DCM C->D E 5. Wash, Dry, & Concentrate Organic Layers D->E F 6. Purify by Column Chromatography E->F G Final Product F->G

Caption: Step-by-step workflow for the N-acylation protocol.

Protocol 2: Reductive Amination of this compound

This protocol provides a general method for synthesizing N4-alkyl derivatives using an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., Formaldehyde, Benzaldehyde) (1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the aldehyde (1.2 eq.), and anhydrous DCM.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.[9]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The reaction is typically mildly exothermic.

  • Reaction Progression: Stir the reaction at room temperature for 4-12 hours, or until completion as monitored by TLC or LC-MS.[11]

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Ensure gas evolution has ceased before transferring to a separatory funnel.

  • Purification: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Product: The resulting crude material may be purified by silica gel chromatography to yield the pure tertiary amine.

Causality and Trustworthiness:

  • Why NaBH(OAc)₃? This reducing agent is particularly effective for reductive aminations because it is mild enough not to reduce the aldehyde starting material, is tolerant of mild acidity, and readily reduces the iminium ion as it is formed.[9]

  • Why an excess of aldehyde? A slight excess of the aldehyde helps to ensure complete consumption of the more valuable piperazine starting material.[11]

  • Self-Validation: The progress is tracked by the consumption of the starting amine. The final purified product's identity and purity should be rigorously confirmed by spectroscopic methods (NMR, MS).

G cluster_workflow Protocol 2: Reductive Amination Workflow A 1. Mix Piperazine & Aldehyde in DCM B 2. Stir 30-60 min (Iminium Formation) A->B C 3. Add NaBH(OAc)₃ Portion-wise B->C D 4. Stir 4-12h at RT (Monitor Reaction) C->D E 5. Quench with NaHCO₃ & Extract with DCM D->E F 6. Wash, Dry, & Concentrate Organic Layers E->F G Final Product F->G

Caption: Step-by-step workflow for the reductive amination protocol.

Data Presentation: Expected Outcomes

The following table summarizes representative examples of these transformations on similar piperazine scaffolds, providing an expectation for reaction times and yields. Actual results will vary based on the specific substrates used.

Starting MaterialReagent/MethodProduct TypeTypical Reaction Time (h)Typical Yield (%)Reference
1-BenzylpiperazineAcetyl Chloride / TEAN-Acyl (Amide)1-3>90[6]
1-Boc-piperazineCinnamaldehyde / NaBH(OAc)₃N-Alkyl (Amine)1285-95[11]
1-(4-methoxybenzyl)piperazineCyclohexanecarboxylic acid / CDIN-Acyl (Amide)1.5-2.580-90[6]
Piperazin-2-ylmethanolVarious Aldehydes / NaBH(OAc)₃N-Alkyl (Amine)4-1270-90[9]

Conclusion

The protocols described provide robust and versatile methods for the synthesis of N4-substituted derivatives of this compound. By employing standard N-acylation and reductive amination techniques, researchers can efficiently generate diverse libraries of compounds essential for modern drug development and SAR exploration. The principles and specific conditions outlined in this guide are grounded in established chemical literature, ensuring a high degree of confidence in their application.

References

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodonic Effects. PubMed Central. Available at: [Link]

  • N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA Diversion Control Division. Available at: [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. PubMed Central. Available at: [Link]

  • Benzylpiperazine: a drug of abuse? PubMed. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Available at: [Link]

  • Method for the preparation of piperazine and its derivatives.Google Patents.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Connect Journals. Available at: [Link]

  • Reductive amination route for selective N‐monosubstitution. ResearchGate. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central. Available at: [Link]

  • N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.Google Patents.
  • Method for producing N-acetylhomopiperazines.Google Patents.
  • Reductive amination of piperazine. Reddit. Available at: [Link]

  • Benzylpiperazine. Wikipedia. Available at: [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Research Square. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter chromatographic challenges with these basic compounds. Piperazine derivatives, due to their basic nature, often present unique separation issues, primarily manifesting as poor resolution, peak tailing, and inconsistent retention.[1][2][3]

This document provides in-depth, scientifically grounded troubleshooting strategies and detailed protocols to diagnose and resolve these common problems. Our approach is built on explaining the causal mechanisms behind chromatographic phenomena, enabling you to make informed, effective decisions in your method development and routine analysis.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding poor resolution of piperazine derivatives.

Q1: Why are my piperazine derivative peaks severely tailing?

Peak tailing is the most frequent issue when analyzing basic compounds like piperazines on standard silica-based reversed-phase columns.[4][5] The primary cause is secondary ionic interactions between the protonated (positively charged) basic analyte and ionized residual silanol groups (Si-O⁻) on the silica surface.[2][4][6][7] These interactions create a secondary, stronger retention mechanism in addition to the desired hydrophobic interaction, leading to a delayed and asymmetrical elution profile.[6]

Q2: How does mobile phase pH affect the resolution of my piperazine compounds?

Mobile phase pH is a critical parameter.[8][9] Piperazines are basic and their ionization state is pH-dependent. At a low pH (e.g., pH < 4), the piperazine nitrogens will be fully protonated (positively charged).[7] This can enhance interactions with negatively charged silanols, causing tailing.[7] Conversely, at a high pH (e.g., pH > 9), the piperazine will be in its neutral, un-ionized form, which minimizes silanol interactions but may require a pH-stable column.[10] Controlling pH is essential for achieving reproducible retention times and improving peak shape.[8][9] For robust methods, it's often recommended to work at a pH at least 1.5 to 2 units away from the analyte's pKa.[11]

Q3: What is an ion-pairing agent and should I use one?

An ion-pairing agent is a mobile phase additive used to improve the retention and peak shape of ionic compounds.[12][13][14] For basic analytes like protonated piperazines, an anionic ion-pairing reagent (e.g., sodium heptanesulfonate) is added to the mobile phase.[15][16] The agent's hydrophobic tail interacts with the C18 stationary phase, while its anionic head is exposed to the mobile phase.[13] This effectively creates an ion-exchange surface that forms a neutral ion pair with the positively charged analyte, improving retention and masking silanol interactions.[15]

Q4: Can my sample solvent cause poor peak shape?

Yes, absolutely. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause severe peak distortion, including broadening and splitting.[17][18][19] The plug of strong solvent carries the analyte band down the column too quickly at the start, disrupting the partitioning equilibrium and leading to a deformed peak.[20] Ideally, your sample should be dissolved in the mobile phase itself or a solvent that is weaker than the mobile phase.[19]

Systematic Troubleshooting Guide for Poor Resolution

Poor resolution can stem from several factors, including peak tailing, insufficient retention, or co-elution of analytes. This guide provides a systematic approach to identifying and rectifying the root cause.

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing and solving poor resolution issues with piperazine derivatives.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Primary Cause Analysis cluster_3 Solution Pathways start Poor Resolution check_solvent Sample Solvent Check Dissolve in mobile phase or weaker solvent? start->check_solvent Start Here check_column Column Health Age? Pressure normal? Void? start->check_column Start Here cause_tailing cause_tailing start->cause_tailing Observe Chromatogram cause_retention cause_retention start->cause_retention Observe Chromatogram cause_selectivity Poor Selectivity? (α ≈ 1) start->cause_selectivity Observe Chromatogram check_solvent->cause_tailing check_column->cause_tailing solve_tailing Address Tailing 1. Adjust pH 2. Add Additive (TEA) 3. Use End-capped Column cause_tailing->solve_tailing solve_retention Increase Retention 1. Decrease Organic % 2. Use Ion-Pairing Agent 3. Switch to HILIC/Mixed-Mode cause_retention->solve_retention solve_selectivity Improve Selectivity 1. Change Organic Solvent (ACN vs MeOH) 2. Adjust pH 3. Change Stationary Phase cause_selectivity->solve_selectivity

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Addressing Severe Peak Tailing

Peak tailing is often the biggest contributor to poor resolution for basic compounds. The goal is to minimize the unwanted secondary interactions with the stationary phase.

Mechanism of Silanol Interaction

The diagram below illustrates how protonated piperazine derivatives interact with deprotonated silanol groups on the silica surface, causing peak tailing, and how mobile phase modifiers can mitigate this effect.

Silanol_Interaction cluster_0 Scenario 1: Unwanted Silanol Interaction cluster_1 Scenario 2: Mitigation with Mobile Phase Modifier StationaryPhase1 C18 Stationary Phase (with residual Si-O⁻ sites) Analyte1 Piperazine-R (Protonated, R-NH⁺) Analyte1->StationaryPhase1 Strong Ionic Interaction (Causes Tailing) StationaryPhase2 C18 Stationary Phase (Si-O⁻ sites masked) Analyte2 Piperazine-R (Protonated, R-NH⁺) Analyte2->StationaryPhase2 Normal Hydrophobic Interaction (Symmetrical Peak) Modifier Modifier (e.g., TEA-H⁺) Modifier->StationaryPhase2 Masks Silanol Sites

Sources

Technical Support Center: Enhancing the Stability of (R)-1-benzyl-3-ethylpiperazine During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-1-benzyl-3-ethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chiral intermediate. As a substituted N-benzylpiperazine, this compound possesses specific structural features—namely, two amine centers of differing basicity and a chiral center—that necessitate careful handling and storage to prevent degradation and maintain enantiomeric purity.

This document provides in-depth, field-proven insights and troubleshooting guides in a direct question-and-answer format to address the practical challenges you may encounter.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade during storage?

A1: The degradation of this compound is primarily driven by three environmental factors:

  • Atmosphere (Oxygen): The tertiary and secondary amine functionalities within the piperazine ring are susceptible to oxidation. Oxidative degradation can lead to the formation of N-oxides, ring-opening byproducts, or de-benzylation.

  • Moisture (Humidity): Amines, including piperazine derivatives, are often hygroscopic, meaning they readily absorb moisture from the air.[1] This can lead to hydrolysis of the compound or facilitate other degradation reactions.

  • Light (UV Radiation): Like many organic molecules with aromatic rings, this compound can be sensitive to light.[2] Photodegradation can occur, leading to the formation of radical species and subsequent complex degradation pathways.[3]

Q2: What are the optimal storage conditions for neat this compound?

A2: To maximize the shelf-life and maintain the purity of the neat compound, we recommend a multi-faceted approach. The causality for these recommendations is rooted in mitigating the risks outlined in Q1.

ConditionRecommendationRationale
Temperature Room Temperature or Refrigerated (2-8°C)Storing at reduced temperatures slows the rate of all potential chemical degradation reactions. For long-term storage, refrigeration is preferred.
Atmosphere Inert Gas (Argon or Nitrogen)Displacing air with an inert gas is the most effective way to prevent oxidation of the amine groups.[2]
Light Amber Glass Vial or Opaque ContainerProtects the compound from photo-induced degradation by blocking UV and visible light.[4]
Moisture Tightly Sealed Container with DesiccantA secure seal prevents the ingress of atmospheric moisture.[1][5] Storing the vial within a larger container that includes a desiccant provides an additional layer of protection.
Q3: I've dissolved the compound in a solvent for my experiments. How should I store these solutions?

A3: Storing the compound in solution presents additional challenges. The choice of solvent is critical, and storage conditions must be even more stringent.

  • Solvent Selection: Use dry, aprotic solvents (e.g., anhydrous acetonitrile, THF, or toluene) where possible. Avoid protic solvents like methanol or ethanol for long-term storage unless necessary for the application, as they can participate in degradation reactions. Never use solvents containing residual acids or peroxides.

  • Storage Protocol: Prepare solutions fresh whenever possible.[6] If storage is unavoidable, flash-freeze aliquots in an inert atmosphere and store them at -20°C or -80°C. This minimizes repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.

Q4: Is racemization of the chiral center a concern during storage?

A4: Racemization (the conversion of the R-enantiomer to a mixture of R and S) is a potential issue, particularly if the compound is exposed to harsh conditions. The proton on the chiral carbon (C3) is not highly acidic, so racemization under standard, neutral storage conditions is slow. However, the risk increases significantly upon exposure to:

  • Strong Acids or Bases: These can catalyze the formation of an achiral enamine intermediate, which can then re-protonate to form a racemic mixture.

  • Elevated Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization.

It is crucial to maintain neutral pH and moderate temperatures to preserve the enantiomeric purity of the compound.[7]

Troubleshooting Guide: Identifying and Resolving Stability Issues

This section addresses specific experimental observations that may indicate compound degradation.

Issue 1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of an aged sample.
  • Probable Cause: Chemical degradation. The appearance of new peaks, especially those eluting earlier than the parent compound (often more polar), is a classic sign of degradation.

  • Troubleshooting Workflow:

    G start New peaks observed in HPLC check_method Is the analytical method stability-indicating? start->check_method develop_method Action: Develop a stability-indicating method. (See Protocol 2) check_method->develop_method No characterize Characterize new peaks using LC-MS/MS check_method->characterize Yes forced_degradation Perform forced degradation study (See Protocol 1) characterize->forced_degradation compare Compare degradation profiles forced_degradation->compare identify Hypothesize degradation pathway (e.g., oxidation, hydrolysis) compare->identify mitigate Action: Implement stricter storage (inert gas, lower temp, desiccant) identify->mitigate retest Re-test stability under new conditions mitigate->retest

    Caption: Troubleshooting workflow for unexpected analytical peaks.

  • Expert Insight: N-dealkylation (loss of the benzyl group) or oxidation of the piperazine ring are common degradation pathways for such molecules.[8] An LC-MS analysis can help identify the mass of the degradants. For instance, an increase of 16 amu could suggest N-oxide formation, while a loss of 90 amu could indicate de-benzylation.

Issue 2: The biological activity of my compound has decreased over time.
  • Probable Cause: This could be due to either chemical degradation (reducing the concentration of the active compound) or racemization (as the S-enantiomer may have lower or no activity).

  • Troubleshooting Steps:

    • Assess Chemical Purity: First, use a standard HPLC-UV method to determine if the chemical purity has decreased. If new peaks are present, refer to Issue 1 .

    • Assess Enantiomeric Purity: If the chemical purity appears high, the next step is to check the enantiomeric excess (e.e.). This requires a chiral analytical method.

      • Action: Develop or use a chiral HPLC or SFC (Supercritical Fluid Chromatography) method to separate the (R) and (S) enantiomers. A decrease in the percentage of the (R) enantiomer confirms that racemization has occurred.

    • Mitigation: If racemization is confirmed, review all handling and storage procedures to eliminate exposure to non-neutral pH or high temperatures.

Issue 3: The physical appearance of my solid compound has changed (e.g., color change, clumping).
  • Probable Cause: This is often a sign of oxidation or moisture absorption.

  • Expert Insight: Amines can often develop a yellowish or brownish tint upon oxidation. Clumping or turning into a sticky solid is a strong indicator of hygroscopicity, where the compound has absorbed water from the atmosphere.[1]

  • Action:

    • Immediately transfer the material to a desiccator under vacuum to remove absorbed water.

    • For future storage, ensure the container is sealed tightly with parafilm and stored in a desiccator or glovebox.[5]

    • If discoloration is observed, the compound's purity should be re-assessed by HPLC before use.

Experimental Protocols

These protocols provide a framework for proactively assessing the stability of this compound.

Protocol 1: Forced Degradation Study
  • Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish degradation pathways. This is foundational for developing a stability-indicating analytical method.[6]

  • Methodology:

    • Prepare Stock Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent like acetonitrile/water (50:50).

    • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

      • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

      • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

      • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal Stress: Heat a solution at 80°C for 48 hours.

      • Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) for 24 hours.[6]

      • Control: Keep one aliquot at 4°C protected from light.

    • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by a suitable HPLC-UV/PDA-MS method.[6]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to identify the conditions that cause degradation and to obtain mass spectral data for the resulting degradant peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Objective: To develop an HPLC method capable of separating the parent this compound peak from all potential degradation product peaks identified in the forced degradation study.

  • Starting Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: PDA detector (to assess peak purity) and MS detector.[6]

  • Optimization Strategy:

    • Inject a mixture of the stressed samples from Protocol 1.

    • If co-elution is observed, adjust the gradient slope, pH of the mobile phase (e.g., using ammonium acetate), or try a different column chemistry (e.g., Phenyl-Hexyl). The addition of a small amount of an amine modifier like triethylamine can sometimes reduce peak tailing.[6]

    • The method is considered "stability-indicating" when all peaks are baseline-resolved.

    G cluster_prep Sample Preparation cluster_analysis Method Development prep Prepare Stressed Samples (Acid, Base, Oxidative, etc.) mix Pool Aliquots of Stressed Samples prep->mix inject Inject Mixture onto HPLC System mix->inject evaluate All peaks resolved? inject->evaluate optimize Optimize Method: - Gradient Slope - Mobile Phase pH - Column Chemistry evaluate->optimize No validated Stability-Indicating Method Achieved evaluate->validated Yes optimize->inject

    Caption: Workflow for developing a stability-indicating HPLC method.

References
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • JoVE. (2023). Basicity of Heterocyclic Aromatic Amines. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

  • Loba Chemie. (2016). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Google Patents. (2005). CN1634901A - Process for preparing N-benzyl piperazine.
  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Mayzo. (n.d.). Hindered Amine Stabilizers. Retrieved from [Link]

  • ResearchGate. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol.... Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals.... Retrieved from [Link]

  • PubMed. (2000). Degradation products generated by sonication of benzyl alcohol.... Retrieved from [Link]

  • Daicel Chiral Technologies. (2022). Protecting Your Chiral Columns for Optimal Performance. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The establishment of a practical method for the determination of piperazine residues.... Retrieved from [Link]

  • NJ.gov. (n.d.). Hazard Summary - Piperazine. Retrieved from [Link]

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  • PubMed. (2021). Heterocyclic Amine Formation and Mitigation in Processed Meat and Meat Products. Retrieved from [Link]

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  • ACS Publications. (n.d.). Beyond the Multicomponent Debus–Radziszewski Route.... Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]

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Validation & Comparative

Navigating Specificity: A Comparative Guide to the Cross-reactivity of (R)-1-benzyl-3-ethylpiperazine in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of novel chemical entities is paramount. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a cornerstone of bioanalytical workflows. However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where the antibodies bind to molecules structurally similar to the target analyte, leading to inaccurate measurements. This guide provides an in-depth analysis of the potential cross-reactivity of (R)-1-benzyl-3-ethylpiperazine , a synthetic piperazine derivative, in common immunoassay formats. We will explore the structural basis for potential cross-reactivity, present a comparative analysis of its behavior in competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), and provide detailed, field-proven protocols for assessing specificity.

The Molecule in Focus: this compound

This compound is a chiral molecule featuring a piperazine core, a benzyl group attached to one nitrogen, and an ethyl group at the 3-position of the piperazine ring. The piperazine moiety is a common scaffold in many biologically active compounds.[1][2] Understanding its three-dimensional structure is crucial for predicting potential cross-reactants.

The key structural features that an antibody might recognize (epitopes) include:

  • The Benzyl Group: A bulky, aromatic moiety.

  • The Piperazine Ring: A six-membered heterocyclic ring with two nitrogen atoms.

  • The Ethyl Group: A small alkyl substituent.

  • The Chiral Center: The stereochemistry at the 3-position.

Molecules that share one or more of these features with this compound are prime candidates for cross-reactivity.

The Specter of Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen.[3][4] Cross-reactivity occurs when an antibody raised against a specific antigen also binds to other structurally related compounds.[5][6] This can lead to an overestimation of the analyte concentration and compromise the reliability of the data.[5][7] The degree of cross-reactivity is influenced not only by the antibody's specificity but also by the immunoassay format and the concentrations of the immunoreactants.[8]

This guide will focus on two widely used competitive immunoassay formats:

  • Competitive ELISA: In this format, the sample analyte competes with a labeled antigen for a limited number of antibody binding sites.[3][4]

  • Competitive RIA: This technique involves competition between a radiolabeled antigen and the unlabeled antigen in the sample for binding to a limited amount of antibody.[9][10][11]

Experimental Design for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound, a panel of structurally related compounds must be tested. The selection of these compounds should be based on potential metabolic pathways, synthetic precursors, or the existence of structurally similar drugs.

Potential Cross-Reactants Panel:

  • (S)-1-benzyl-3-ethylpiperazine: The opposite enantiomer.

  • 1-Benzylpiperazine: The parent compound lacking the ethyl group.[12]

  • 1-Ethylpiperazine: Lacks the benzyl group.

  • Piperazine: The core heterocyclic ring.[1]

  • Benzylamine: A potential precursor or metabolite.

  • Other Piperazine Derivatives: Structurally similar drugs or compounds.[13][14][15]

Workflow for Cross-Reactivity Assessment

The following diagram illustrates the general workflow for evaluating the cross-reactivity of potential interfering compounds in a competitive immunoassay.

Cross_Reactivity_Workflow cluster_Preparation Preparation Phase cluster_Assay Immunoassay Execution cluster_Analysis Data Analysis Prep_Analyte Prepare this compound Standard Run_Standard_Curve Generate Standard Curve with Target Analyte Prep_Analyte->Run_Standard_Curve Prep_CrossReactants Prepare Potential Cross-Reactant Standards Run_CrossReactant_Curves Generate Inhibition Curves for Each Cross-Reactant Prep_CrossReactants->Run_CrossReactant_Curves Prep_Reagents Prepare Immunoassay Reagents (Antibody, Labeled Antigen) Prep_Reagents->Run_Standard_Curve Prep_Reagents->Run_CrossReactant_Curves Calculate_IC50 Determine IC50 Values for Analyte and Cross-Reactants Run_Standard_Curve->Calculate_IC50 Run_CrossReactant_Curves->Calculate_IC50 Calculate_CR Calculate Percent Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: General workflow for assessing immunoassay cross-reactivity.

Comparative Analysis: ELISA vs. RIA

While both ELISA and RIA are competitive immunoassays, their performance characteristics regarding cross-reactivity can differ. The choice of label (enzyme vs. radioisotope) and the specific assay conditions can influence the outcome.[8]

Competitive ELISA Protocol

Objective: To determine the percent cross-reactivity of structurally related compounds in a competitive ELISA for this compound.

Materials:

  • 96-well microtiter plates coated with anti-(R)-1-benzyl-3-ethylpiperazine antibody

  • This compound standard

  • Potential cross-reactant standards

  • This compound conjugated to Horseradish Peroxidase (HRP)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare serial dilutions of the this compound standard and each potential cross-reactant.

  • Competitive Reaction: Add the standards and samples to the antibody-coated wells, followed by the addition of the HRP-conjugated this compound.

  • Incubation: Incubate the plate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.[16]

  • Substrate Addition: Add the TMB substrate solution to each well.

  • Color Development: Incubate the plate to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Competitive RIA Protocol

Objective: To determine the percent cross-reactivity of structurally related compounds in a competitive RIA for this compound.

Materials:

  • Tubes containing a specific dilution of anti-(R)-1-benzyl-3-ethylpiperazine antibody

  • This compound standard

  • Potential cross-reactant standards

  • ¹²⁵I-labeled this compound (tracer)

  • Precipitating reagent (e.g., secondary antibody or polyethylene glycol)

  • Gamma counter

Procedure:

  • Standard and Sample Preparation: Prepare serial dilutions of the this compound standard and each potential cross-reactant.

  • Competitive Reaction: Add the standards, samples, and ¹²⁵I-labeled tracer to the antibody-containing tubes.

  • Incubation: Incubate the tubes to allow for competitive binding.

  • Separation: Add the precipitating reagent to separate the antibody-bound fraction from the free fraction.

  • Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.

  • Measurement: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

Data Interpretation and Comparison

The cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Potential Cross-Reactant) x 100

Where IC₅₀ is the concentration of the analyte or cross-reactant that causes 50% inhibition of the maximum signal.

Hypothetical Comparative Data

The following table presents hypothetical data comparing the cross-reactivity of this compound and potential cross-reactants in competitive ELISA and RIA.

CompoundELISA IC₅₀ (nM)ELISA % Cross-ReactivityRIA IC₅₀ (nM)RIA % Cross-Reactivity
This compound 10 100% 8 100%
(S)-1-benzyl-3-ethylpiperazine5002%4002%
1-Benzylpiperazine1506.7%1206.7%
1-Ethylpiperazine>10,000<0.1%>10,000<0.1%
Piperazine>10,000<0.1%>10,000<0.1%
Benzylamine>10,000<0.1%>10,000<0.1%

Analysis of Hypothetical Data:

  • High Specificity: Both hypothetical assays demonstrate high specificity for this compound.

  • Stereoselectivity: There is minimal cross-reactivity with the (S)-enantiomer, indicating the antibody is highly selective for the R-configuration.

  • Importance of the Ethyl Group: The significantly lower cross-reactivity of 1-benzylpiperazine suggests that the ethyl group is a critical part of the epitope recognized by the antibody.

  • Negligible Cross-Reactivity: The parent piperazine ring, the benzyl group alone (as benzylamine), and the ethylpiperazine fragment show negligible cross-reactivity, highlighting the importance of the entire molecular structure for antibody recognition.

  • Assay Concordance: In this hypothetical scenario, both ELISA and RIA provide comparable cross-reactivity data, suggesting that for this particular antibody and set of cross-reactants, the choice of label does not significantly impact the specificity assessment. However, it is important to note that in real-world scenarios, differences in assay kinetics and conditions can lead to variations in cross-reactivity between different immunoassay platforms.[8]

Alternative and Confirmatory Methods

While immunoassays are excellent for high-throughput screening, orthogonal methods should be used for confirmation, especially when cross-reactivity is detected or suspected. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly selective and sensitive quantification of small molecules in complex matrices.[17][18] LC-MS/MS can physically separate the target analyte from potential cross-reactants before detection, providing a more accurate quantification.[19]

Method_Comparison cluster_Immunoassay Immunoassays (ELISA/RIA) cluster_LCMS LC-MS/MS Immunoassay High Throughput Screening LCMS Confirmatory Analysis Immunoassay->LCMS Confirmation of Results Immunoassay_Pros Pros: - High Sensitivity - Cost-Effective - Rapid Immunoassay_Cons Cons: - Potential Cross-Reactivity - Indirect Measurement LCMS_Pros Pros: - High Specificity - Direct Measurement - Multiplexing Capability LCMS_Cons Cons: - Lower Throughput - Higher Cost - Requires Skilled Operators

Caption: Comparison of Immunoassays and LC-MS/MS for bioanalysis.

Conclusion and Best Practices

The specificity of an immunoassay is a critical parameter that must be thoroughly validated to ensure data integrity. This guide has provided a framework for assessing the cross-reactivity of this compound in competitive ELISA and RIA formats.

Key Takeaways:

  • Structural Analysis is Predictive: A careful examination of the target analyte's structure can help predict potential cross-reactants.

  • Systematic Testing is Essential: A panel of structurally related compounds should be systematically tested to determine the degree of cross-reactivity.

  • Assay Format Can Influence Results: While our hypothetical data showed good concordance, it is crucial to validate the specificity within the specific immunoassay platform being used.

  • Orthogonal Methods for Confirmation: LC-MS/MS should be employed as a confirmatory method, particularly for pivotal studies or when unexpected results are observed in immunoassays.

By following these guidelines and employing rigorous validation protocols, researchers can confidently use immunoassays for the quantification of this compound, ensuring the accuracy and reliability of their data in drug development and other research applications.

References

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  • Zherdev, A. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 184. [Link]

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  • I. A. I. M. K. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(15), 2859–2870. [Link]

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  • Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Chemistry, 63(1), 415–416. [Link]

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A Comparative Guide to the Establishment of a Certified Reference Standard for (R)-1-benzyl-3-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The establishment of a well-characterized chemical reference standard is a foundational requirement for the accurate and reproducible analysis of active pharmaceutical ingredients (APIs).[1][2] For chiral molecules such as (R)-1-benzyl-3-ethylpiperazine, a potent building block in modern medicinal chemistry, ensuring enantiomeric and chemical purity is paramount. This guide provides a comprehensive, experience-driven framework for the synthesis, purification, and multi-faceted characterization of this compound to establish a primary reference standard. We will compare the rigorous qualification of a certified standard against a typical research-grade batch, underscoring the critical differences in quality attributes. The methodologies detailed herein are designed to be self-validating, employing orthogonal analytical techniques to provide a high degree of confidence in the final certified purity value.

Introduction: The Imperative for a High-Purity Chiral Standard

In pharmaceutical development, reference standards are the cornerstone of quality control, used to determine the identity, purity, quality, and potency of APIs and their formulated products.[2][3] The U.S. Food and Drug Administration defines a reference standard as a "highly purified compound that is well characterized".[3] For chiral compounds, this definition extends beyond chemical purity to include enantiomeric purity. The biological activity and toxicological profile of enantiomers can differ significantly, making the precise control of stereochemistry a regulatory and safety necessity.

This compound is a chiral substituted piperazine. The piperazine ring is a common motif in many marketed drugs, valued for its ability to modulate physicochemical properties like solubility and basicity.[4][5] Establishing a certified reference standard for the (R)-enantiomer is essential for:

  • Accurate quantitation in pharmacokinetic and metabolic studies.

  • Validation of stereoselective synthetic pathways.

  • Quality control of API batches, specifically quantifying the (S)-enantiomer as a chiral impurity.

This guide outlines the critical path from candidate material to a fully certified reference standard.

Part 1: Candidate Material Synthesis and Purification

A reference standard should ideally be of the highest achievable purity, often requiring further purification of a high-quality drug substance batch.[3][6] A purity of 99.5% or higher is generally desirable for assay standards.[1][6]

Proposed Synthetic Route

While multiple synthetic routes to substituted piperazines exist, a common approach involves the N-benzylation of a pre-existing chiral piperazine core.[4][7] For (R)-3-ethylpiperazine, this can be achieved by reacting it with benzyl chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) and a suitable solvent like acetonitrile.

Causality: This direct alkylation is efficient. However, it presents a key challenge: the potential for dialkylation at both nitrogen atoms, forming 1,4-dibenzyl-2-ethylpiperazine. The purification strategy must be robust enough to remove this and any unreacted starting materials.

Multi-Step Purification Protocol

The goal is to isolate the desired product with minimal impurities. A multi-step approach is employed for its orthogonal separation mechanisms.

Step 1: Acid-Base Extraction

  • Rationale: To separate the basic piperazine product from non-basic impurities and excess benzyl chloride.

  • Protocol:

    • Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., ethyl acetate).

    • Wash with a dilute acid solution (e.g., 1M HCl) to protonate the piperazine nitrogens, transferring the product to the aqueous phase.

    • Discard the organic layer containing non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., 10M NaOH) to pH > 12 to deprotonate the product.

    • Extract the free-base product back into fresh ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 2: Recrystallization

  • Rationale: A powerful technique for removing closely related structural impurities and improving overall purity. The choice of solvent is critical.

  • Protocol:

    • Perform solvent screening to identify a system where the product is sparingly soluble at low temperatures but highly soluble at elevated temperatures (e.g., isopropanol/heptane mixture).

    • Dissolve the extracted material in a minimal amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

This purified material is now the Candidate Reference Material for comprehensive characterization.

Part 2: Comprehensive Characterization & Comparison

A battery of orthogonal analytical tests is required to fully characterize the candidate material. We present a comparative analysis between our meticulously purified Certified Reference Standard (CRS) Candidate and a hypothetical Research Grade Batch , which may have undergone only basic purification.

Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Trustworthiness: NMR provides unambiguous structural confirmation by mapping the molecule's proton and carbon framework.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), the benzylic methylene protons (~3.5 ppm), the piperazine ring protons (a complex multiplet system from ~2.0-3.0 ppm), and the ethyl group protons (a quartet and a triplet).[8][9]

  • ¹³C NMR (100 MHz, CDCl₃): Will confirm the number of unique carbon environments, including signals for the aromatic, benzylic, piperazine, and ethyl carbons.

B. Mass Spectrometry (MS)

  • Trustworthiness: MS confirms the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition.

  • Method: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺. For C₁₃H₂₀N₂, the expected monoisotopic mass is 204.1626. HRMS should confirm this mass to within 5 ppm. The fragmentation pattern can also provide structural information.[10]

Purity and Impurity Profiling

A. Chemical Purity by HPLC (Orthogonal Method 1)

  • Expertise: This is the primary technique for quantifying non-volatile organic impurities. A gradient method is developed to ensure separation of early-eluting polar impurities and late-eluting non-polar impurities, such as the dibenzylated byproduct.

  • Protocol: See detailed protocol below.

B. Enantiomeric Purity by Chiral HPLC

  • Expertise: The most critical test for a chiral standard. The choice of chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs are highly effective for separating enantiomers of piperazine derivatives.[11][12][13]

  • Protocol: See detailed protocol below.

C. Residual Solvents by Headspace Gas Chromatography (HS-GC) (Orthogonal Method 2)

  • Trustworthiness: Ensures that volatile organic impurities from the synthesis and purification are controlled.[3]

  • Protocol: A standard USP <467> method is adapted. The sample is dissolved in a high-boiling solvent (e.g., DMSO), heated in a sealed vial, and the headspace gas is injected into the GC.

D. Water Content by Karl Fischer Titration

  • Trustworthiness: Accurately quantifies the water content, which is crucial for calculating the final purity on an anhydrous basis.

E. Inorganic Impurities by Sulfated Ash

  • Trustworthiness: Measures the amount of non-volatile inorganic impurities. The sample is charred and then ignited with sulfuric acid to a constant weight.

Comparative Data Summary

The following table illustrates the stark difference in quality between a properly established reference standard and a typical research-grade batch.

Parameter Certified Reference Standard (CRS) Batch Typical Research Grade Batch Rationale & Significance
Appearance White crystalline solidOff-white to yellow powderColor may indicate the presence of trace impurities or degradation products.
Identity (¹H NMR, MS) Conforms to structureConforms to structureBoth batches should have the correct basic structure.
Chemical Purity (HPLC) 99.92%97.5%CRS has significantly fewer organic impurities due to rigorous purification.
Enantiomeric Excess (Chiral HPLC) >99.9% ee (R)98.0% ee (R)The CRS is essentially enantiopure, critical for stereoselective assays.
Largest Single Impurity (HPLC) 0.04%1.2% (e.g., dibenzylated)The CRS has all impurities controlled to very low levels.
Water Content (Karl Fischer) 0.08%0.5%Accurate water content is vital for assigning a precise potency value.
Residual Solvents (HS-GC) <0.05% (Complies with ICH)0.8% (e.g., Ethyl Acetate)High solvent levels can affect stability and introduce analytical errors.
Sulfated Ash <0.01%Not TestedEnsures absence of significant inorganic contaminants.
Assigned Purity (Mass Balance) 99.8% Not Assigned The final certified value accounts for all impurities (organic, water, solvents, inorganic).

Part 3: Detailed Experimental Protocols

Protocol 1: Achiral Purity by HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with Diode Array Detector (DAD).

  • Method Details:

Parameter Value
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 5 µL
Sample Preparation 0.5 mg/mL in 50:50 Water:Acetonitrile
Protocol 2: Enantiomeric Purity by Chiral HPLC
  • Instrumentation: Waters Alliance HPLC or equivalent.

  • Rationale: An isocratic method is preferred for chiral separations to ensure robust and reproducible results. The mobile phase composition is optimized to achieve a resolution (Rs) of >2.0 between the enantiomer peaks.[11]

  • Method Details:

Parameter Value
Column Daicel Chiralpak IC, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in Mobile Phase

Part 4: Certification, Handling, and Stability

Assignment of Purity

The final purity of the reference standard is assigned using a mass balance approach, which provides a more accurate value than a single chromatographic purity measurement.

Purity (%) = [100% - % Organic Impurities (HPLC)] x [(100% - % Water - % Residual Solvents - % Sulfated Ash)/100]

For our CRS candidate: Purity = [100% - 0.08%] x [(100% - 0.08% - 0.05% - 0.01%)/100] = 99.8%

Storage and Handling
  • Storage: The certified reference standard should be stored in tightly sealed, light-resistant containers at a controlled temperature (e.g., 2-8 °C) and protected from humidity.

  • Handling: Use calibrated balances for weighing and handle in a low-humidity environment to prevent moisture uptake.

Workflow for Reference Standard Establishment

The entire process, from material selection to final certification, is a systematic workflow designed to ensure the highest quality.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Comprehensive Characterization cluster_2 Orthogonal Purity Methods cluster_3 Phase 3: Certification & Release Synthesis High-Quality Synthesis Purification Multi-Step Purification (Extraction, Recrystallization) Synthesis->Purification Candidate Candidate Reference Material Purification->Candidate Identity Identity Confirmation (NMR, HRMS) Candidate->Identity Purity Purity & Impurity Profiling Candidate->Purity Assign Assign Purity Value (Mass Balance Calculation) Identity->Assign HPLC HPLC (Chemical Purity) Chiral_HPLC Chiral HPLC (Enantiomeric Purity) GC HS-GC (Residual Solvents) KF Karl Fischer (Water) Ash Sulfated Ash (Inorganic) Purity->Assign Cert Generate Certificate of Analysis Assign->Cert Store Store & Distribute Under Controlled Conditions Cert->Store

Caption: Workflow for establishing a certified reference standard.

Conclusion

The establishment of a reference standard for this compound is a rigorous, multi-disciplinary process that extends far beyond simple synthesis. It requires a deep understanding of purification science and the strategic application of orthogonal analytical techniques to build a complete and trustworthy profile of the material. As demonstrated by the comparison, a certified reference standard possesses a level of quality and characterization that is orders of magnitude greater than a typical research-grade batch. This investment in quality is non-negotiable, as it underpins the validity of all subsequent analytical data generated in the drug development lifecycle, ensuring accuracy, regulatory compliance, and patient safety.

References

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  • ResearchGate. (2017). (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. Retrieved from [Link]

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  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

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Evaluating the selectivity of (R)-1-benzyl-3-ethylpiperazine for σ1 vs σ2 receptors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the intricate landscape of sigma (σ) receptor pharmacology, the precise characterization of a ligand's selectivity is paramount. This guide provides an in-depth evaluation of the selectivity of (R)-1-benzyl-3-ethylpiperazine for the σ1 versus the σ2 receptor. By integrating experimental data with established methodologies, we offer a comprehensive framework for assessing this compound and its potential therapeutic applications.

The σ1 and σ2 receptors, once enigmatic entities, are now recognized as distinct drug targets implicated in a range of neurological and psychiatric disorders, as well as in cancer.[1][2] Consequently, the development of ligands with high selectivity for one receptor subtype over the other is a critical objective in modern medicinal chemistry to minimize off-target effects and enhance therapeutic efficacy. This guide will delve into the binding affinity of this compound and compare it with established σ receptor ligands. Furthermore, we will detail the essential experimental protocols required to independently verify these findings, ensuring scientific rigor and reproducibility.

Comparative Binding Affinity Analysis

The initial and most fundamental assessment of a ligand's selectivity is the determination of its binding affinity (Ki) for the target receptors. This is typically achieved through competitive radioligand binding assays. The data presented below summarizes the binding affinities of this compound and a selection of reference compounds for both σ1 and σ2 receptors.

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity Ratio (Ki σ2/Ki σ1)
This compound Data Not Publicly AvailableData Not Publicly AvailableTo Be Determined
Haloperidol1.617.611[3]
PRE-0842.213091~5950[4]
Siramesine (Lu 28-179)170.20.012[5]

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine the binding affinity and selectivity of this compound, a competitive radioligand binding assay is the gold standard. This protocol is a self-validating system, as the inclusion of known selective and non-selective ligands allows for the verification of assay performance.

Objective: To determine the inhibition constant (Ki) of this compound for the σ1 and σ2 receptors.

Materials:

  • Membrane preparations from cells expressing human σ1 or σ2 receptors.

  • Radioligands: [³H]-(+)-pentazocine (for σ1) and [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) (for σ2).[8]

  • Non-labeled ligands: this compound, Haloperidol (non-selective), PRE-084 (σ1 selective), Siramesine (σ2 selective).

  • Masking agent (for σ2 assay): (+)-pentazocine to block σ1 receptor binding of [³H]-DTG.[9]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup (96-well plate):

    • Total Binding: Add membrane preparation and the respective radioligand.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled ligand (e.g., Haloperidol) to saturate all specific binding sites.

    • Competitive Binding: Add membrane preparation, radioligand, and increasing concentrations of the test compound (this compound) or reference compounds.

    • For the σ2 assay, include a saturating concentration of (+)-pentazocine in all wells to mask the σ1 receptors.

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a set duration (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup in 96-well Plate Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis IC50 & Ki Calculation Scintillation_Counting->Data_Analysis

Caption: Workflow for the competitive radioligand binding assay.

Functional Evaluation of σ Receptor Activity

While binding affinity is a crucial parameter, it does not provide information about the functional consequences of ligand binding (i.e., agonist, antagonist, or inverse agonist activity). Therefore, functional assays are essential to fully characterize the pharmacological profile of this compound.

σ1 Receptor Functional Assay: Calcium Imaging

The σ1 receptor is known to be a chaperone protein located at the endoplasmic reticulum (ER) that modulates intracellular calcium (Ca²⁺) signaling, often through its interaction with the inositol 1,4,5-trisphosphate (IP3) receptor.[2] Therefore, a calcium imaging assay is a suitable method to assess the functional activity of ligands at the σ1 receptor.[10]

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing σ1 receptors (e.g., PC12 or SH-SY5Y cells) onto glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system. Perfuse the cells with a physiological saline solution and record the baseline fluorescence intensity.

  • Stimulation: Apply a stimulus known to induce calcium release from the ER (e.g., bradykinin or carbachol, which activate the IP3 pathway).

  • Ligand Application: Pre-incubate the cells with this compound or a reference σ1 ligand (e.g., the agonist PRE-084 or an antagonist) for a defined period before applying the stimulus.

  • Data Acquisition: Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.

  • Data Analysis: Quantify the peak amplitude and duration of the calcium response in the presence and absence of the test compound. An agonist would typically modulate the stimulus-induced calcium signal, while an antagonist would block the effect of a known σ1 agonist.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Cell_Culture Cell Culture Dye_Loading Calcium Dye Loading Cell_Culture->Dye_Loading Baseline Baseline Measurement Dye_Loading->Baseline Stimulation Stimulation & Ligand Application Baseline->Stimulation Data_Acquisition Fluorescence Imaging Stimulation->Data_Acquisition Data_Analysis Quantify Calcium Response Data_Acquisition->Data_Analysis

Caption: Workflow for the σ1 receptor calcium imaging functional assay.

σ2 Receptor Functional Assay: Cell Viability

Activation of the σ2 receptor has been linked to the induction of apoptosis and a reduction in cell viability in various cancer cell lines.[1][11] Therefore, a cell viability assay can serve as a functional readout for σ2 receptor agonism.

Step-by-Step Methodology:

  • Cell Culture: Plate cells known to express σ2 receptors and exhibit sensitivity to σ2 ligands (e.g., MDA-MB-435 melanoma cells) in a 96-well plate.[1]

  • Compound Treatment: Treat the cells with increasing concentrations of this compound or a reference σ2 ligand (e.g., the agonist Siramesine). Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment: Measure cell viability using a standard method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity, or a caspase-3 activity assay, which is a marker of apoptosis.[1][12]

  • Data Analysis: Normalize the results to the vehicle-treated control cells and plot cell viability against the logarithm of the compound concentration. Determine the EC50 value (the concentration that causes a 50% reduction in cell viability). An agonist will induce a dose-dependent decrease in cell viability.

Cell_Viability_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement & Analysis Cell_Culture Cell Seeding in 96-well Plate Compound_Treatment Compound Addition Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Viability_Assay Cell Viability Reagent Addition Incubation->Viability_Assay Readout Spectrophotometric Reading Viability_Assay->Readout Data_Analysis EC50 Determination Readout->Data_Analysis

Caption: Workflow for the σ2 receptor cell viability functional assay.

Signaling Pathways of σ1 and σ2 Receptors

A deeper understanding of the selectivity of this compound requires an appreciation of the distinct signaling pathways modulated by the σ1 and σ2 receptors.

The σ1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[13] It plays a crucial role in regulating Ca²⁺ signaling between the ER and mitochondria, which is vital for cellular energy homeostasis and survival.[14] Upon ligand binding, the σ1 receptor can dissociate from its partner protein, BiP, and interact with various ion channels and signaling proteins, including the IP3 receptor, to modulate their activity.[13]

Sigma1_Signaling cluster_er Endoplasmic Reticulum s1r σ1 Receptor ip3r IP3 Receptor s1r->ip3r modulates bip BiP s1r->bip associates ca_release Ca²⁺ Release ip3r->ca_release ligand Ligand ligand->s1r

Caption: Simplified signaling pathway of the σ1 receptor.

The σ2 receptor , now identified as transmembrane protein 97 (TMEM97), is also an intracellular protein, but its primary functions are linked to cholesterol homeostasis and lipid trafficking.[15] It forms a complex with the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein (LDL) receptor, influencing cellular cholesterol uptake.[16] The downstream signaling events following ligand binding are less well-defined than for the σ1 receptor but are known to impact cell survival and proliferation pathways.[17]

Sigma2_Signaling cluster_cell Cellular Compartments s2r σ2 Receptor (TMEM97) pgrmc1 PGRMC1 s2r->pgrmc1 complexes ldlr LDL Receptor s2r->ldlr complexes cholesterol Cholesterol Homeostasis s2r->cholesterol regulates cell_viability Cell Viability s2r->cell_viability modulates ligand Ligand ligand->s2r

Caption: Simplified signaling pathway of the σ2 receptor.

Conclusion

The evaluation of the selectivity of this compound for σ1 versus σ2 receptors is a multi-faceted process that requires both robust binding affinity data and well-designed functional assays. By employing the standardized protocols outlined in this guide and comparing the results to established selective ligands, researchers can confidently characterize the pharmacological profile of this and other novel compounds. A thorough understanding of a ligand's selectivity is the cornerstone of rational drug design and is indispensable for advancing our knowledge of σ receptor biology and its therapeutic potential.

References

  • Berardi, F., et al. (2004). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review. PubMed. Available at: [Link]

  • García-López, M. T., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available at: [Link]

  • García-López, M. T., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. Available at: [Link]

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  • Sambo, D., et al. (2017). The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum. PubMed Central. Available at: [Link]

  • Pontisso, I., & Combettes, L. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. MDPI. Available at: [Link]

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  • Wikipedia. (n.d.). Sigma-2 receptor. Wikipedia. Available at: [Link]

  • Ostenfeld, M. S., et al. (2005). Effective Tumor Cell Death by σ-2 Receptor Ligand Siramesine Involves Lysosomal Leakage and Oxidative Stress. AACR Journals. Available at: [Link]

  • Lever, J. R., et al. (2006). Sigma1 and sigma2 Receptor Binding Affinity and Selectivity of SA4503 and Fluoroethyl... PubMed. Available at: [Link]

  • Bowen, W. D., et al. (2015). Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma. NIH. Available at: [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Wikipedia. Available at: [Link]

  • Walker, J. M., et al. (1988). Evidence for a role of haloperidol‐sensitive σ‐'opiate' receptors in the motor effects of antipsychotic drugs. Neurology.org. Available at: [Link]

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  • Skuza, G., & Rogóż, Z. (2003). Antidepressant-like effect of PRE-084, a selective sigma1 receptor agonist, in Albino Swiss and C57BL/6J mice. PubMed. Available at: [Link]

  • Mach, R. H., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. PubMed. Available at: [Link]

  • Mueller, B. H., et al. (2013). Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells. PubMed. Available at: [Link]

  • Prasad, P., et al. (2018). Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. PubMed Central. Available at: [Link]

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  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. Available at: [Link]

  • Berardi, F., et al. (2013). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. Available at: [Link]

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  • Karádi, Z., et al. (2022). Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. MDPI. Available at: [Link]

  • Wang, T., & Jia, H. (2020). The Sigma-2 Receptor. Encyclopedia.pub. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling (R)-1-benzyl-3-ethylpiperazine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or specialized compounds like (R)-1-benzyl-3-ethylpiperazine, a piperazine derivative, demands a meticulous approach grounded in a deep understanding of the potential risks. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the 'Why' Behind the Precautions

While a specific, comprehensive toxicological profile for this compound may be limited, the hazards can be inferred from data on analogous piperazine compounds. Piperazine and its derivatives are recognized as hazardous substances that can pose significant risks upon exposure.[1][2]

Primary Routes of Exposure and Potential Health Effects:

  • Dermal Contact: Piperazine compounds can be absorbed through the skin and are often classified as skin irritants or corrosives, capable of causing severe burns.[1][3] Prolonged contact may lead to allergic skin reactions.[1]

  • Inhalation: Inhalation of dust or aerosols can irritate the nose, throat, and respiratory tract.[1][4] High concentrations of similar compounds are destructive to the mucous membranes and upper respiratory tract.[5] Some piperazines may cause asthma-like allergies.[1]

  • Eye Contact: Direct contact can cause serious eye irritation or damage.[4][5][6]

  • Ingestion: These compounds are generally considered harmful if swallowed.[5][6]

Given these potential hazards, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental design.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by a risk assessment of the procedures being performed. For handling this compound in solid or solution form, the following multi-level protection is mandatory.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene Gloves (Double-gloving recommended)Provides a primary barrier against skin contact. Double-gloving is a field-proven best practice that protects against undetected micro-tears in the outer glove and provides additional protection during doffing. Gloves must be inspected for integrity before use.[7]
Eye Protection Chemical Safety Goggles or a Face ShieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust.[5] A face shield should be worn over goggles when there is a significant splash hazard.
Body Protection Flame-Resistant Laboratory Coat (fully buttoned)Protects skin and personal clothing from contamination. Must be kept clean and laundered separately from personal clothing.[4]
Respiratory Protection NIOSH-approved Respirator (N95 or higher)Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine dust particles.[5][7] For higher-risk operations, a respirator with organic vapor/acid gas cartridges may be necessary.[7]

Operational Plans: Step-by-Step Handling Procedures

Adherence to a standardized workflow minimizes variability and risk. The following protocols are designed as a self-validating system for safe handling.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_start START: Acquire Compound verify_sds Verify SDS & Understand Hazards prep_start->verify_sds ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) verify_sds->ppe_check hood_check Ensure Fume Hood is Certified & Functioning ppe_check->hood_check weigh Weigh Solid Compound hood_check->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Glassware & Surfaces use->decontaminate Experiment Finished dispose_waste Segregate & Label Waste (Solid, Liquid, Sharps) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end END: Procedure Complete wash_hands->end

Caption: Workflow for the safe handling of this compound.

Protocol 1: Weighing and Aliquoting Solid Compound
  • Preparation: Before handling the compound, ensure a certified chemical fume hood is operational. Designate a specific area within the hood for this task.

  • Don PPE: At a minimum, don double nitrile gloves, a lab coat, and chemical safety goggles. If weighing outside a containment device like a glove box, a NIOSH-approved N95 respirator is mandatory.[7]

  • Tare Container: Place a tared, labeled weigh boat or container on an analytical balance inside the fume hood.

  • Transfer Compound: Carefully transfer the desired amount of this compound to the container using a clean spatula. Avoid any actions that could generate dust.

  • Seal and Clean: Securely close the primary container immediately after use.[5] Gently wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., 70% ethanol), and dispose of the cloth as hazardous waste.

  • Record: Document the weighed amount in your laboratory notebook.

Protocol 2: Solution Preparation and Use
  • Solvent Addition: In the chemical fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Cap the vessel and mix via sonication, vortexing, or stirring until the solid is fully dissolved.

  • Transfer: If transferring the solution, use appropriate volumetric glassware and perform all transfers within the fume hood to minimize vapor exposure.

  • Post-Use Decontamination: All non-disposable glassware and equipment that came into contact with the chemical must be decontaminated. Rinse with an appropriate solvent, followed by a standard washing procedure. Dispose of the initial rinseate as hazardous chemical waste.

Emergency and Disposal Protocols

Spill Management

A swift and correct response to a spill is critical to mitigating exposure.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory.

  • Assess and Protect: For minor spills inside a fume hood, ensure you are wearing the full appropriate PPE (double gloves, goggles, lab coat, respirator if necessary).

  • Contain and Absorb: Cover the spill with a chemical absorbent material. Do not use paper towels for large spills as they can degrade.

  • Collect and Dispose: Carefully sweep up the absorbed material, place it in a labeled, sealed container, and hold for waste disposal.[5][8]

  • Decontaminate: Clean the spill area thoroughly with soap and water, and ventilate the area.[5]

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[1][7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Waste Disposal Plan

Improper disposal of chemical waste poses a significant environmental and safety risk.

  • Segregation: All waste contaminated with this compound, including gloves, weigh boats, absorbent materials, and contaminated solvents, must be collected in a dedicated, labeled hazardous waste container. Do not mix with non-hazardous waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal Method: The approved method of disposal is typically through a licensed professional waste disposal service, often involving incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][7] Always observe all federal, state, and local environmental regulations.[1][5]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and scientific integrity that extends beyond the product itself, ensuring the well-being of yourself, your colleagues, and the environment.

References

  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.
  • Capot Chemical. (2026). MSDS of (3S)-1-benzyl-3-ethylpiperazine.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • New Jersey Department of Health. (2004). Hazard Summary: Piperazine.
  • Fisher Scientific. (2023). Safety Data Sheet: 1-Benzyl-3-piperidinol hydrochloride.
  • ChemicalBook. (2025). 3-BENZYLPIPERIDINE - Safety Data Sheet.
  • Biosynth. (2022). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Nowak, J., et al. (2020). Piperazine derivatives as dangerous abused compounds. PubMed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.